molecular formula C9H12S B066714 3-Isopropylthiophenol CAS No. 178959-93-8

3-Isopropylthiophenol

Cat. No.: B066714
CAS No.: 178959-93-8
M. Wt: 152.26 g/mol
InChI Key: AELUMDDQRLJQRX-UHFFFAOYSA-N
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Description

3-Isopropylthiophenol is a versatile organosulfur compound of significant interest in synthetic organic chemistry and materials science research. This compound features a thiol (-SH) functional group attached to a benzene ring that is substituted with an isopropyl group at the meta position. This structure confers unique steric and electronic properties, making it a valuable building block for the synthesis of ligands, particularly in the development of palladium-catalyzed cross-coupling reactions, where it can form thiolate complexes. Its mechanism of action in such catalytic systems often involves facilitating the reaction cycle through transmetalation or reductive elimination steps.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178959-93-8

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

3-propan-2-ylbenzenethiol

InChI

InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3

InChI Key

AELUMDDQRLJQRX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)S

Canonical SMILES

CC(C)C1=CC(=CC=C1)S

Synonyms

Benzenethiol, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylthiophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data specifically for 3-Isopropylthiophenol is limited. This guide compiles available information and provides data for structurally similar compounds for reference. All data not explicitly cited for this compound should be treated as estimations based on analogous compounds.

Introduction

This compound is an aromatic thiol compound with a molecular structure featuring an isopropyl group and a thiol functional group attached to a benzene ring at the meta position. Aromatic thiols are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the sulfur atom and the substitution pattern on the aromatic ring dictates the chemical reactivity and physical properties of these molecules. Due to the limited specific data on this compound, this guide will also reference data for the analogous compound, 3-isopropylphenol, and the isomeric 4-isopropylthiophenol to provide a comparative context for its potential properties and reactivity.

Chemical and Physical Properties

PropertyThis compound (Estimated/Analog Data)3-Isopropylphenol[1][2][3]4-Isopropylthiophenol[4][5][6][7][8]
CAS Number Not Found618-45-14946-14-9
Molecular Formula C₉H₁₂SC₉H₁₂OC₉H₁₂S
Molecular Weight 152.26 g/mol 136.19 g/mol 152.26 g/mol
Boiling Point Estimated to be similar to 4-isomer228-229 °C @ 760 mmHg215.1 °C @ 760 mmHg
Melting Point Not Found23-26 °CNot available
Density Estimated to be similar to 4-isomer0.994 g/mL @ 25 °C0.979 g/mL @ 25 °C
Appearance Likely a colorless to yellow liquid with a strong stench[6][9]Yellow to brown liquid to solidColorless to light yellow liquid
Solubility Likely soluble in organic solvents, sparingly soluble in water[4][8]Soluble in alcohol, slightly soluble in waterSoluble in alcohol and benzene, low solubility in water
Flash Point Estimated to be similar to 4-isomer104.44 °C86.4 °C

Chemical Structure and Reactivity

The structure of this compound consists of a benzene ring substituted with an isopropyl group at position 3 and a thiol group at position 1. The thiol group (-SH) is the primary site of reactivity, exhibiting nucleophilic character and susceptibility to oxidation.

Synthesis

A general synthetic route to substituted thiophenols, such as this compound, can be conceptualized through a multi-step process starting from a readily available precursor like 3-isopropylaniline. A common method involves the diazotization of the corresponding aniline followed by reaction with a sulfur-containing nucleophile.

G cluster_0 General Synthesis Workflow for this compound A 3-Isopropylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 3-Isopropylbenzenediazonium Chloride B->C D Reaction with Xanthate (e.g., Potassium Ethyl Xanthate) C->D E Intermediate Xanthate Ester D->E F Hydrolysis (e.g., NaOH, H2O) E->F G This compound F->G

References

Spectroscopic Data of 3-Isopropylthiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic characteristics of 3-Isopropylthiophenol.

The NMR spectra are predicted by analyzing the known spectra of thiophenol and cumene (isopropylbenzene). The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the thiol proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H7.0 - 7.3Multiplet4H
-SH3.4 - 3.6Singlet1H
-CH(CH₃)₂2.8 - 3.0Septet1H~6.9
-CH(CH ₃)₂1.2 - 1.3Doublet6H~6.9

Rationale for Prediction:

  • Aromatic Protons (Ar-H): In thiophenol, the aromatic protons appear as a multiplet between δ 7.0 and 7.4 ppm. In cumene, these protons are observed in a similar region[1][2]. The 3-substitution pattern in this compound will lead to a complex multiplet for the four aromatic protons.

  • Thiol Proton (-SH): The thiol proton in thiophenol typically appears as a singlet around δ 3.4 ppm[3][4]. Its chemical shift can be variable and may be concentration-dependent.

  • Isopropyl Group Protons (-CH(CH₃)₂): In cumene, the methine proton of the isopropyl group is a septet around δ 2.9 ppm, and the methyl protons are a doublet at approximately δ 1.2 ppm, with a coupling constant of about 6.9 Hz[1][2]. Similar shifts are expected for this compound.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl group.

CarbonPredicted Chemical Shift (δ, ppm)
C-S (Ar)128 - 132
C-isopropyl (Ar)148 - 152
CH (Ar)124 - 130
C H(CH₃)₂33 - 37
-CH(C H₃)₂22 - 26

Rationale for Prediction:

  • Aromatic Carbons: In thiophenol, the carbon attached to the sulfur atom (C-S) resonates around δ 129 ppm, and other aromatic carbons are found between δ 125 and 130 ppm[5]. For cumene, the carbon attached to the isopropyl group is at about δ 149 ppm, with other aromatic carbons in the δ 124-129 ppm range[6][7]. By combining these, we can estimate the chemical shifts for the substituted benzene ring in this compound.

  • Isopropyl Group Carbons: The methine carbon in cumene appears around δ 34 ppm, and the methyl carbons are at approximately δ 24 ppm[6][7]. These are expected to be similar in this compound.

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2550S-H stretchThiol
3000 - 3100C-H stretchAromatic
2850 - 2970C-H stretchIsopropyl (Alkyl)
1450 - 1600C=C stretchAromatic ring
680 - 780C-H bend (out-of-plane)Substituted aromatic
~700C-S stretchThiophenol

Rationale for Prediction:

  • S-H Stretch: The S-H stretching vibration in thiols is typically a weak band appearing around 2550 cm⁻¹[8].

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹[9].

  • Alkyl C-H Stretch: The isopropyl group will show C-H stretching absorptions in the 2850-2970 cm⁻¹ range[9].

  • Aromatic C=C Stretch: Benzene ring C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹[9].

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations for a meta-disubstituted benzene ring are expected in the 680-780 cm⁻¹ region.

  • C-S Stretch: The C-S stretching vibration for thiophenol is reported to be around 698 cm⁻¹[8].

The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
137[M - CH₃]⁺
109[M - C₃H₇]⁺ or [C₆H₅S]⁺
77[C₆H₅]⁺

Rationale for Prediction:

  • Molecular Ion ([M]⁺): The molecular weight of this compound (C₉H₁₂S) is 152.26 g/mol , so the molecular ion peak is expected at m/z 152.

  • [M - CH₃]⁺: Loss of a methyl group from the isopropyl substituent is a common fragmentation pathway for isopropyl-substituted aromatic compounds, as seen in the mass spectrum of cumene, which would result in a fragment at m/z 137[10][11].

  • [M - C₃H₇]⁺ or [C₆H₅S]⁺: Cleavage of the entire isopropyl group would lead to a fragment at m/z 109, corresponding to the thiophenol cation. This is analogous to the loss of the alkyl group in cumene to give a phenyl cation[10].

  • [C₆H₅]⁺: Loss of the SH group from the thiophenol fragment could lead to a phenyl cation at m/z 77, a common fragment in the mass spectra of benzene derivatives[10].

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure IR_Data->Proposed_Structure MS_Data->Proposed_Structure Confirmation Structure Confirmation Proposed_Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Isopropylthiophenol (CAS No. 24574-03-6) is limited in publicly available scientific literature. The following guide has been compiled using data from structurally similar compounds, particularly its isomer 4-Isopropylthiophenol, and established principles of organic chemistry to predict its characteristics. All data presented for comparison should be considered estimates and require experimental validation.

Executive Summary

This compound is an aromatic thiol compound with potential applications in organic synthesis, particularly as an intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring a thiol group and an isopropyl substituent on a benzene ring, dictates its reactivity, making it a subject of interest for creating more complex molecules. This guide provides a summary of its predicted physical and chemical properties, expected spectroscopic characteristics, and general experimental protocols relevant to its synthesis and reactivity.

Physical and Chemical Properties

The physical properties of this compound are anticipated to be similar to those of its isomers and other alkylated thiophenols. The following table summarizes these predicted and comparative values.

PropertyPredicted/Comparative Value for this compoundReference Data (4-Isopropylthiophenol)
Molecular Formula C₉H₁₂SC₉H₁₂S
Molecular Weight 152.26 g/mol 152.26 g/mol [1][2]
CAS Number 24574-03-64946-14-9[1]
Appearance Expected to be a colorless to light yellow liquidClear, colorless to light yellow liquid[1][2]
Odor Strong, unpleasant, characteristic stench of thiolsStench[1][3]
Boiling Point Estimated to be similar to the 4-isomer99-100 °C at 14 mmHg[1]
Density Estimated to be ~0.98 g/mL at 25 °C0.979 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) Estimated to be ~1.551.552[1]
pKa Estimated to be similar to other thiophenols6.79 ± 0.10 (Predicted)[1]
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, ether, benzene) and have low solubility in water.Soluble in alcohol and benzene; low solubility in water.[4][5]

Spectroscopic Data (Predicted)

SpectroscopyPredicted Characteristics for this compound
¹H NMR - Aromatic protons: Complex multiplets in the range of δ 7.0-7.4 ppm. The meta-substitution pattern will lead to a distinct splitting pattern for the four aromatic protons.- SH proton: A singlet around δ 3.0-4.0 ppm, which is exchangeable with D₂O.- Isopropyl CH: A septet around δ 2.9-3.1 ppm.- Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm.
¹³C NMR - Aromatic carbons: Multiple signals in the range of δ 120-150 ppm. The carbon attached to the sulfur atom (C-S) would be in the lower end of this range, while the isopropyl-substituted carbon would be at the higher end.- Isopropyl CH: A signal around δ 34 ppm.- Isopropyl CH₃: A signal around δ 24 ppm.
IR Spectroscopy - S-H stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.- C-S stretch: An absorption band in the fingerprint region.- Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.- Aromatic C=C stretch: Absorption bands in the 1450-1600 cm⁻¹ region.- C-H bends (aromatic): Strong absorptions in the 690-900 cm⁻¹ range, characteristic of the meta-substitution pattern.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 152.- Major Fragments: Loss of the isopropyl group ([M-43]⁺) leading to a fragment at m/z = 109. Other fragmentation patterns typical of aromatic thiols would also be expected.[6]

Chemical Reactivity and Stability

Reactivity: this compound is expected to exhibit reactivity typical of aromatic thiols.

  • Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide (3,3'-diisopropyldiphenyl disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.

  • Nucleophilicity: The thiolate anion, formed by deprotonation of the thiol, is a strong nucleophile. It can participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form thioethers.[1][4][7]

  • Acidity: The thiol proton is weakly acidic, with a pKa expected to be around 6-7, similar to other thiophenols. It will react with strong bases to form the corresponding thiolate salt.

Stability: The compound is likely to be sensitive to air, with the potential for slow oxidation to the disulfide over time.[8] It should be stored under an inert atmosphere in a cool, dark place.

Experimental Protocols

General Synthesis of this compound (Leuckart Reaction followed by Diazotization)

A common route for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride or through the Sandmeyer-type reaction of a diazonium salt. Below is a generalized protocol for the synthesis starting from 3-isopropylaniline.

Methodology:

  • Diazotization of 3-Isopropylaniline:

    • Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

    • The resulting solution contains the 3-isopropyldiazonium salt.

  • Reaction with a Sulfur Reagent:

    • In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.

    • Slowly add the cold diazonium salt solution to the xanthate solution. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, the mixture is typically warmed to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Hydrolysis and Isolation:

    • The intermediate xanthate ester is then hydrolyzed, typically by heating with a strong base like sodium hydroxide.

    • After hydrolysis, the reaction mixture is cooled and acidified to protonate the thiolate and precipitate the crude this compound.

    • The crude product can be extracted with an organic solvent (e.g., ether), washed, dried, and purified by vacuum distillation.

Oxidation to 3,3'-Diisopropyldiphenyl Disulfide

This protocol describes a typical oxidation reaction of a thiophenol.

Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or dichloromethane.

  • Oxidation: Add a mild oxidizing agent. A simple method is to bubble air through the solution, often in the presence of a catalytic amount of base or a transition metal catalyst. Alternatively, a stoichiometric amount of an oxidizing agent like iodine (I₂) or hydrogen peroxide (H₂O₂) can be used.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is worked up to remove the catalyst and any byproducts. The solvent is evaporated, and the resulting crude disulfide can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for General Thiophenol Synthesis

G General Synthesis of this compound start 3-Isopropylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium 3-Isopropyldiazonium Salt diazotization->diazonium xanthate_reaction Reaction with Potassium Ethyl Xanthate diazonium->xanthate_reaction intermediate Xanthate Ester Intermediate xanthate_reaction->intermediate hydrolysis Base Hydrolysis (e.g., NaOH, heat) intermediate->hydrolysis thiolate 3-Isopropylthiolate hydrolysis->thiolate acidification Acidification (e.g., HCl) thiolate->acidification product This compound acidification->product

Caption: General synthetic pathway for this compound.

Characteristic Reaction: Oxidation to Disulfide

G Oxidation of this compound reactant 2 x this compound product 3,3'-Diisopropyldiphenyl Disulfide reactant->product [O] (e.g., I₂, air)

Caption: Oxidation of this compound to its disulfide.

References

3-Isopropylthiophenol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: The initial request for "3-Isopropylthiophenol" did not yield a readily available compound with significant published data. The following guide pertains to the commercially available and well-documented positional isomer, 4-Isopropylthiophenol .

CAS Number: 4946-14-9 Molecular Formula: C₉H₁₂S

This technical guide provides a comprehensive overview of 4-Isopropylthiophenol, a versatile aromatic thiol compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

4-Isopropylthiophenol, also known as p-isopropylbenzenethiol, is a colorless to pale yellow liquid with a characteristic strong odor. It is a key intermediate in various chemical syntheses due to the reactivity of its thiol group.

PropertyValueReference(s)
Molecular Weight 152.26 g/mol [1][2]
Boiling Point 99-100 °C at 14 mmHg[2]
Density 0.979 g/mL at 25 °C[2]
Refractive Index n20/D 1.552 (lit.)[2]
Flash Point 106 °C[3]
Solubility Soluble in alcohol and benzene.[3]

Applications in Research and Development

4-Isopropylthiophenol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its nucleophilic thiol group readily participates in a variety of chemical transformations, making it a versatile reagent for constructing more complex molecules.

Key application areas include:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The incorporation of the 4-isopropylthiophenyl moiety can influence the biological activity and pharmacokinetic properties of drug candidates.

  • Agrochemical Development: This compound is utilized in the creation of new pesticides and herbicides.[4]

  • Organic Synthesis: It is employed in a range of reactions, including nucleophilic substitution and oxidation to disulfides, to create diverse molecular architectures.[4]

Experimental Protocols

Detailed methodologies for key reactions involving 4-Isopropylthiophenol are outlined below.

Oxidation to 1,2-bis(4-isopropylphenyl) disulfide

This protocol describes the synthesis of the corresponding disulfide through oxidation.

Materials:

  • 4-Isopropylthiophenol

  • Activated Carbon

  • Xylene

  • Air source

Procedure:

  • In a reaction vessel, dissolve 4-Isopropylthiophenol in xylene.

  • Add activated carbon to the solution.

  • Heat the mixture while bubbling air through it.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, filter the activated carbon from the reaction mixture.

  • Remove the xylene under reduced pressure to yield the crude 1,2-bis(4-isopropylphenyl) disulfide.

  • Purify the product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution with 2-chloro-3-formylquinolines

This procedure details the reaction of 4-Isopropylthiophenol with a heterocyclic electrophile.[2]

Materials:

  • 4-Isopropylthiophenol

  • 2-chloro-3-formylquinoline

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a dry reaction flask under an inert atmosphere, suspend sodium hydride in DMSO.

  • Slowly add a solution of 4-Isopropylthiophenol in DMSO to the suspension at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the thiolate.

  • Add a solution of 2-chloro-3-formylquinoline in DMSO to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the experimental protocols described above.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-IPT 4-Isopropylthiophenol ReactionVessel Dissolve 4-IPT in Xylene, add Activated Carbon, Heat and bubble Air 4-IPT->ReactionVessel AC Activated Carbon AC->ReactionVessel Xylene Xylene Xylene->ReactionVessel Air Air Air->ReactionVessel Filter Filter Activated Carbon ReactionVessel->Filter Evaporate Evaporate Xylene Filter->Evaporate Purify Purify by Recrystallization or Chromatography Evaporate->Purify Disulfide 1,2-bis(4-isopropylphenyl) disulfide Purify->Disulfide SNAr_Workflow cluster_reactants Reactants cluster_thiolate_formation Thiolate Formation cluster_substitution Nucleophilic Substitution cluster_workup Work-up & Purification cluster_product Product 4-IPT 4-Isopropylthiophenol FormThiolate Deprotonate 4-IPT with NaH in DMSO 4-IPT->FormThiolate NaH Sodium Hydride NaH->FormThiolate DMSO DMSO DMSO->FormThiolate Quinoline 2-chloro-3-formylquinoline Substitution React Thiolate with Quinoline derivative Quinoline->Substitution FormThiolate->Substitution Quench Quench with Water Substitution->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify FinalProduct 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde Purify->FinalProduct Drug_Development_Workflow Hit_ID Hit Identification (e.g., High-Throughput Screening) SAR Structure-Activity Relationship (SAR) Studies using analogs (Synthesized with 4-IPT) Hit_ID->SAR Synthesize Analogs Lead_Opt Lead Optimization (Improving potency, selectivity, and ADME properties) SAR->Lead_Opt Identify Promising Scaffolds Lead_Opt->SAR Iterative Design & Synthesis Preclinical Preclinical Candidate (In vivo studies) Lead_Opt->Preclinical Select Lead Compound

References

An In-depth Technical Guide to the Solubility and Stability of 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Isopropylthiophenol is an aromatic thiol compound with potential applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is crucial for its effective use in research and development. This technical guide aims to provide a comprehensive overview of these properties, drawing comparisons with the more extensively studied 4-isopropylthiophenol, and to furnish researchers with detailed experimental protocols for empirical determination.

Physicochemical Properties of Isopropylthiophenol Isomers

While specific data for this compound is scarce, the properties of 4-isopropylthiophenol provide a useful reference point.

Table 1: Physicochemical Properties of 4-Isopropylthiophenol

PropertyValue
CAS Number 4946-14-9[1][2][3][4]
Molecular Formula C₉H₁₂S[4]
Molecular Weight 152.26 g/mol [4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 99-100 °C at 14 mmHg[3]
Density 0.979 g/mL at 25 °C[4]
Refractive Index n20/D 1.552[4]

Solubility Profile

For a compound like this compound, solubility is dictated by the interplay of its nonpolar isopropyl and benzene components and the polar thiol group. It is expected to be sparingly soluble in water and readily soluble in organic solvents.

Table 2: Qualitative Solubility of 4-Isopropylthiophenol

SolventSolubilityReference
WaterLow solubility[1]
EthanolSoluble[1]
EtherSoluble[1]
BenzeneSoluble[5]

Stability Profile

The stability of thiophenols is significantly influenced by their susceptibility to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), particularly in the presence of air or other oxidizing agents.

Key Stability Considerations for Isopropylthiophenol:

  • Air Sensitivity: 4-Isopropylthiophenol is reported to be air-sensitive, suggesting that it can be oxidized upon exposure to air.[3] This is a common characteristic of thiols.

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

  • Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various solvents by visual assessment.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a readily soluble solvent if the compound is a solid. If it is a liquid, it can be used directly.

  • Initial Screening:

    • To a series of labeled vials, add a known volume (e.g., 1 mL) of each test solvent.

    • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.

    • Cap the vials and vortex for 1-2 minutes at room temperature.

    • Visually inspect for complete dissolution. If the compound dissolves completely, it is considered soluble at that concentration.

  • Quantitative Determination (for sparingly soluble compounds):

    • If the compound is not fully soluble in the initial screening, prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

    • Centrifuge the mixture to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Data Reporting: Report the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L) at a specified temperature.

G cluster_0 Solubility Determination Workflow A Weigh this compound B Add to known volume of solvent A->B C Vortex at room temperature B->C D Visually inspect for dissolution C->D E Completely dissolved? D->E F Soluble at this concentration E->F Yes G Prepare saturated solution E->G No H Equilibrate for 24h G->H I Centrifuge H->I J Analyze supernatant (e.g., HPLC) I->J K Calculate solubility J->K

Caption: A generalized workflow for determining the solubility of a compound.

Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., pH 4, 7, 9 buffers)

  • Temperature-controlled chambers/ovens

  • Light exposure chamber (photostability chamber)

  • Inert gas (e.g., nitrogen or argon)

  • Analytical instrumentation for quantification (e.g., HPLC with a stability-indicating method)

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Dissolve this compound in solutions of different pH (acidic, neutral, basic) and store at an elevated temperature (e.g., 50 °C).

    • Thermal Stability: Store samples of the neat compound (or in a suitable solvent) at elevated temperatures (e.g., 50 °C, 70 °C) in the dark.

    • Photostability: Expose samples of the compound to controlled light conditions in a photostability chamber. A control sample should be kept in the dark.

    • Oxidative Stability: Expose the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or bubble air through a solution of the compound. A control sample should be maintained under an inert atmosphere.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation over time for each condition.

    • Identify and, if possible, characterize the major degradation products.

G cluster_1 Potential Oxidative Degradation Pathway Thiophenol This compound (R-SH) Disulfide Bis(3-isopropylphenyl) disulfide (R-S-S-R) Thiophenol->Disulfide Oxidation (e.g., O2)

Caption: A simplified diagram illustrating the oxidative degradation of a thiophenol to a disulfide.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely documented, its chemical structure suggests it behaves as a typical aromatic thiol. It is expected to be soluble in organic solvents and have limited aqueous solubility. Its primary stability concern is oxidation of the thiol group, particularly when exposed to air or other oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in drug development and other scientific endeavors.

References

Potential Applications of 3-Isopropylthiophenol in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, properties, and applications of 3-isopropylthiophenol. Much of the following guide is based on established principles of organic chemistry and comparative analysis with structurally related compounds, such as its isomer 4-isopropylthiophenol and other 3-substituted thiophenols. This document is intended for researchers, scientists, and drug development professionals as a guide to the probable characteristics and potential uses of this compound.

Introduction

This compound, a substituted aromatic thiol, presents a unique combination of a nucleophilic sulfur moiety and a sterically influencing isopropyl group at the meta position of the benzene ring. This substitution pattern is anticipated to influence its reactivity and the properties of its derivatives, making it a potentially valuable, yet underexplored, building block in organic synthesis. Its applications are predicted to span from the synthesis of fine chemicals and polymers to the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The presence of the thiol group offers a versatile handle for a wide array of chemical transformations, while the isopropyl group can modulate lipophilicity, metabolic stability, and molecular interactions of the resulting compounds.

Physicochemical Properties (Predicted and Comparative)

Specific experimental data for this compound is scarce. However, its properties can be estimated by comparing them with those of its precursor, 3-isopropylphenol, and its isomer, 4-isopropylthiophenol.

Property3-Isopropylphenol[1][2][3]4-Isopropylthiophenol[4][5][6][7][8]This compound (Predicted)
Molecular Formula C9H12OC9H12SC9H12S
Molecular Weight 136.19 g/mol 152.26 g/mol 152.26 g/mol
Appearance Liquid at room temp.Colorless to light yellow liquidColorless to light yellow liquid with a strong odor
Boiling Point 228 °C99-100 °C at 14 mmHgExpected to be similar to the 4-isomer
Melting Point 25-26 °CNot availableLikely a low-melting solid or liquid
Density 0.994 g/mL at 25 °C0.979 g/mL at 25 °C~0.98-1.0 g/mL at 25 °C
Refractive Index n20/D 1.526n20/D 1.552~1.55
pKa ~10~6.8Expected to be in the range of 6.5-7.5

Synthesis of this compound

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[9][10][11][12] This would be a likely route starting from the commercially available 3-isopropylphenol.

Newman-Kwart Rearrangement cluster_0 Step 1: O-Thiocarbamate Formation cluster_1 Step 2: Thermal Rearrangement cluster_2 Step 3: Hydrolysis 3-Isopropylphenol 3-Isopropylphenol O-Aryl_thiocarbamate O-(3-Isopropylphenyl) dimethylthiocarbamate 3-Isopropylphenol->O-Aryl_thiocarbamate + Dimethylthiocarbamoyl_chloride Dimethylthiocarbamoyl chloride Dimethylthiocarbamoyl_chloride->O-Aryl_thiocarbamate + Base Base Base->O-Aryl_thiocarbamate O-Aryl_thiocarbamate_2 O-(3-Isopropylphenyl) dimethylthiocarbamate S-Aryl_thiocarbamate S-(3-Isopropylphenyl) dimethylthiocarbamate S-Aryl_thiocarbamate_2 S-(3-Isopropylphenyl) dimethylthiocarbamate O-Aryl_thiocarbamate_2->S-Aryl_thiocarbamate Heat (Δ) This compound This compound S-Aryl_thiocarbamate_2->this compound Base (e.g., NaOH)

Workflow for the Newman-Kwart Rearrangement.

Experimental Protocol (General):

  • O-Thiocarbamate Formation: To a solution of 3-isopropylphenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture until deprotonation is complete. Add N,N-dimethylthiocarbamoyl chloride dropwise at room temperature and stir until the reaction is complete (monitored by TLC). Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(3-isopropylphenyl) dimethylthiocarbamate by crystallization or chromatography.

  • Thermal Rearrangement: Heat the purified O-aryl thiocarbamate, either neat or in a high-boiling solvent (e.g., diphenyl ether), to a high temperature (typically 200-300 °C) until the rearrangement to the S-aryl thiocarbamate is complete. The reaction can be monitored by TLC or GC-MS.

  • Hydrolysis: Hydrolyze the resulting S-(3-isopropylphenyl) dimethylthiocarbamate by refluxing with a strong base, such as aqueous or alcoholic sodium hydroxide or potassium hydroxide. After cooling, acidify the reaction mixture to protonate the thiolate and extract the this compound with an organic solvent. Purify the final product by distillation under reduced pressure.

Leuckart Thiophenol Reaction

This method involves the reaction of a diazonium salt, derived from 3-isopropylaniline, with a xanthate salt.[13][14][15][16]

Leuckart Thiophenol Reaction 3-Isopropylaniline 3-Isopropylaniline Diazonium_salt 3-Isopropylbenzene- diazonium salt 3-Isopropylaniline->Diazonium_salt NaNO2, HCl Aryl_xanthate Aryl xanthate Diazonium_salt->Aryl_xanthate Potassium ethyl xanthate This compound This compound Aryl_xanthate->this compound Hydrolysis

Reaction scheme for the Leuckart Thiophenol Reaction.

Experimental Protocol (General):

  • Diazotization: Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Xanthate Coupling: In a separate flask, dissolve potassium ethyl xanthate in water. Add the cold diazonium salt solution to the xanthate solution. A solid or oil will form.

  • Hydrolysis: Heat the reaction mixture to hydrolyze the intermediate aryl xanthate. The thiophenol can then be isolated by steam distillation or extraction, followed by purification.

Potential Applications in Organic Synthesis

The reactivity of this compound is governed by the thiol group, which can act as a potent nucleophile, a reducing agent, or be transformed into various other sulfur-containing functional groups.

Nucleophilic Substitution Reactions

Thiophenols are excellent nucleophiles and will readily undergo S-alkylation and S-arylation reactions.

  • S-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base yields aryl alkyl sulfides. This is a fundamental transformation for introducing the 3-isopropylphenylthio moiety into a molecule.

Experimental Protocol (General for S-Alkylation): To a solution of this compound in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydroxide. Stir for a short period to form the thiolate. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting sulfide by chromatography or distillation.

  • Palladium-Catalyzed Cross-Coupling: this compound can be coupled with aryl halides or triflates using a palladium catalyst and a suitable ligand to form diaryl sulfides.[17][18][19] These structures are prevalent in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling This compound This compound Diaryl_sulfide Diaryl sulfide This compound->Diaryl_sulfide Aryl_halide Aryl halide (Ar-X) Aryl_halide->Diaryl_sulfide Catalyst Pd catalyst, Ligand, Base Catalyst->Diaryl_sulfide

General scheme for Pd-catalyzed C-S cross-coupling.
Oxidation Reactions

  • Disulfide Formation: Mild oxidation of this compound, for example with iodine, hydrogen peroxide, or air in the presence of a catalyst, will lead to the corresponding disulfide.[20][21][22][23] Disulfides are important in their own right and can also serve as a protecting group for the thiol.

Experimental Protocol (General for Disulfide Formation): Dissolve this compound in a suitable solvent such as dichloromethane or methanol. Add a solution of the oxidizing agent (e.g., a slight excess of iodine in methanol) dropwise with stirring. The reaction is often rapid. Monitor the disappearance of the thiol by TLC. After completion, remove the solvent under reduced pressure. The product can be purified by recrystallization or chromatography.

  • Formation of Sulfonic Acids: Stronger oxidation will convert the thiol to the corresponding sulfonic acid, a highly polar functional group that can be used as a synthetic intermediate or to impart water solubility to a molecule.

Radical Reactions

The S-H bond of this compound can participate in radical reactions, for example, in the addition to alkenes and alkynes (thiol-ene and thiol-yne reactions).

Potential Applications in Drug Discovery and Agrochemicals

While no specific applications of this compound are documented, its structural motifs are relevant to medicinal and agrochemical chemistry.

  • As a Building Block for APIs: The 3-isopropylphenylthio group can be incorporated into larger molecules to modulate their biological activity. The isopropyl group can enhance binding to hydrophobic pockets in enzymes or receptors, and it can influence the metabolic stability of the compound. A patent for 3- or 4-monosubstituted phenol and thiophenol derivatives as H3 ligands suggests potential in treating inflammatory, allergic, and respiratory diseases.

  • In Agrochemicals: Many pesticides and herbicides contain thioether linkages.[4] this compound could serve as a precursor for new crop protection agents.

Conclusion

This compound is a chemical entity with significant, albeit largely unexplored, potential in organic chemistry. Based on the well-established reactivity of thiophenols, it is expected to be a versatile building block for the synthesis of a wide range of compounds. The development of efficient and specific synthetic routes to this compound will be crucial for unlocking its full potential in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific properties and reactivity of this compound is warranted to fully characterize this promising molecule.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 3-Isopropylthiophenol, a compound utilized in various organic synthesis applications, including the potential development of pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the protection of the environment.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below has been compiled from various safety data sheets for the closely related isomer, 4-Isopropylthiophenol, and should be considered representative.

PropertyValue
Molecular Formula C9H12S
Molecular Weight 152.26 g/mol [2]
Appearance Colorless to light yellow liquid[3][4]
Odor Stench[3][4]
Boiling Point 99 - 100 °C @ 14 mmHg[2][3]
Flash Point 106 °C / 222.8 °F[3]
Density 0.979 g/mL at 25 °C[2]
Refractive Index n20/D 1.552[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1]
Sensitivity Air sensitive[4]

Section 2: Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[2]
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation[3]
Acute aquatic hazard Category 3H402: Harmful to aquatic life

Summary of Toxicological Effects:

  • Ingestion: Harmful if swallowed, causing severe burns to the mouth and gastrointestinal tract.[5] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation.[3]

  • Inhalation: Harmful if inhaled and may cause respiratory irritation.[3][4]

  • Skin Contact: Harmful in contact with skin and can cause severe chemical burns.[4][5] The material can be absorbed through the skin, potentially affecting the cardiovascular and central nervous systems.[5]

  • Eye Contact: Causes serious, potentially permanent, eye damage.[3][5] Vapors and mists can be extremely irritating.[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risks.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment:

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing is recommended.[6]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or European Standard EN 149 approved).[3][6]

General Hygiene Practices:

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][7]

Section 4: First Aid Measures

In the event of exposure, immediate medical attention is required.[3][4]

Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting.[3][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[3]
Skin Contact Immediately take off all contaminated clothing.[3][4] Rinse skin with plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids.[3][4] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3][4]

Section 5: Spill and Leak Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Restrict Access spill->evacuate IMMEDIATE ACTION ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose

Workflow for handling a chemical spill.

Methodology for Spill Cleanup:

  • Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[5]

  • Personal Protection: Before attempting cleanup, don the appropriate personal protective equipment as detailed in Section 3.[5]

  • Ventilation: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[3]

  • Containment: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3][4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container and its contents as hazardous waste in accordance with all local, regional, and national regulations.[3]

Section 6: Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The storage area should be designated for corrosives.[3][4] Keep locked up.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hazardous Reactions: Hazardous polymerization does not occur.[3] Reactions with incompatible materials are the primary concern.

Section 7: Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

Disposal_Decision_Tree start Unused or Contaminated This compound classify Classify as Hazardous Waste (Corrosive Liquid, n.o.s.) start->classify no_drain DO NOT Dispose Down Drains or into the Environment start->no_drain consult Consult Local, Regional & National Regulations classify->consult package Package in Approved, Labeled, Sealed Containers consult->package transport Arrange for Transport by a Licensed Hazardous Waste Carrier package->transport facility Dispose of at an Approved Waste Disposal Plant transport->facility

Decision-making process for proper disposal.

Disposal Protocol:

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] this compound is considered a hazardous waste.

  • Regulatory Compliance: Consult and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]

  • Containment: Keep the waste material in suitable, closed containers for disposal.[3][4]

  • Prohibited Disposal Methods: Do not empty into drains or release into the environment.[3][4]

  • Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][4]

Disclaimer: This document is intended as a guide and does not purport to be all-inclusive. The information is based on the current state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

An In-depth Technical Guide to Known Derivatives of 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 3-isopropylthiophenol, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of this chemical scaffold.

Introduction

This compound is a sulfur-containing aromatic compound that presents a versatile scaffold for chemical modification. The presence of the thiol group allows for a variety of chemical reactions, leading to the synthesis of a diverse range of derivatives. These derivatives have been explored, albeit to a limited extent, for their potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information on these derivatives to facilitate further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves reactions targeting the thiol and amino functionalities, as well as modifications of the aromatic ring.

Synthesis of 3-(Isopropylthio)aniline

One of the key derivatives is 3-(isopropylthio)aniline. A common synthetic route to this compound involves the reduction of a nitro group to an amine.

Experimental Protocol: Synthesis of 3-Isopropylaniline (Precursor)

A detailed method for the synthesis of the precursor, 3-isopropylaniline, has been described. The process involves the reduction of 3-isopropylnitrobenzene using iron powder in a solution of 50% aqueous ethanol.

  • Dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 ml of 50% aqueous ethanol.

  • Add 23 g of iron powder to the solution with vigorous stirring.

  • Heat the reaction mixture to reflux.

  • Slowly add 13.5 ml of a solution containing 5.2 ml of concentrated hydrochloric acid in 25 ml of 50% aqueous ethanol while maintaining reflux and stirring.

  • After stirring for 30 minutes, make the reaction mixture basic with 2.5 N sodium hydroxide.

  • Perform steam distillation to isolate the product.

  • Extract the distillate with chloroform.

  • Dry the chloroform layer and concentrate it by distillation.

  • The residue is then purified by vacuum distillation to yield 3-isopropylaniline.[1]

The subsequent conversion of 3-isopropylaniline to this compound and then to its thioether derivatives can be achieved through various established methods in organic chemistry.

Synthesis of Thioethers

The synthesis of thioethers from thiophenols is a common transformation. General methods for the alkylation of thiols often involve the use of alkyl halides in the presence of a base.

Experimental Workflow: General Thiol Alkylation

Caption: General workflow for the synthesis of this compound ethers.

Synthesis of Thioesters

Thioesters can be synthesized from thiols and acylating agents. A convenient method utilizes N-acylbenzotriazoles as mild S-acylating agents, which react with thiols under gentle conditions to produce thioesters in good yields.[2]

Experimental Protocol: General Synthesis of Thiol Esters using N-Acylbenzotriazoles

  • Dissolve the N-acylbenzotriazole in a suitable solvent such as dichloromethane.

  • Add the thiol (e.g., this compound) to the solution.

  • Add triethylamine to the reaction mixture to facilitate the reaction.

  • Stir the reaction at room temperature until completion.

  • Isolate the thioester product through standard workup procedures.[2]

Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives are influenced by the nature of the substituents. Limited quantitative data is available in the public domain for specific derivatives. However, general trends can be inferred from related compounds.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Refractive Index
3-Isopropylaniline C₉H₁₃N135.21Liquid117-118 @ 18 mmHg[1]-
3-(Methylthio)aniline C₇H₉NS139.22Liquid163-165 @ 16 mmHgn20/D 1.637

Note: Data for directly substituted this compound derivatives is limited. The table includes data for closely related structures to provide context.

Biological Activities and Potential Applications

The biological activities of this compound derivatives are not extensively documented. However, the broader classes of thiophenol and thiophene derivatives have shown a wide range of pharmacological effects, suggesting potential avenues for research into this compound-based compounds.

Antimicrobial and Antifungal Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.[3][4] The mechanism of action often involves the disruption of bacterial cell membranes. While specific studies on this compound derivatives are lacking, their structural similarity to other antimicrobial phenols suggests they could be promising candidates for antimicrobial drug discovery. Thiophene derivatives have also been evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[5]

Anticancer Activity

Phenolic compounds derived from marine sources have demonstrated anticancer activities.[6] The proposed mechanisms often involve the induction of apoptosis in cancer cells. Furthermore, various thiophene derivatives have been synthesized and evaluated for their anticancer properties, with some exhibiting significant cytotoxic effects against various cancer cell lines.[7] The structural features of this compound could be exploited to design novel anticancer agents.

Enzyme Inhibition

Derivatives of pyrazolo[4,3-d]pyrimidines containing an isopropyl group have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8] This highlights the potential for incorporating the this compound scaffold into the design of novel enzyme inhibitors.

Signaling Pathway: Potential Role of CDK Inhibition in Cancer Therapy

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK Cyclin-Dependent Kinases (CDKs) CDK->G1 Drives CDK->S Drives CDK->G2 Drives CDK->M Drives Proliferation Uncontrolled Cell Proliferation CDK->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->CDK Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces

Caption: Hypothetical signaling pathway illustrating the potential anticancer effect of a this compound derivative acting as a CDK inhibitor.

Conclusion and Future Directions

The available literature on the derivatives of this compound is currently limited. However, the synthetic accessibility of this scaffold and the diverse biological activities observed in related thiophenol and thiophene compounds suggest that this is a promising area for future research. Further exploration into the synthesis of a broader range of derivatives and systematic evaluation of their physicochemical and biological properties are warranted. Such studies could uncover novel therapeutic agents for a variety of diseases, including infectious diseases and cancer. The data and protocols presented in this guide provide a foundational resource for initiating such research endeavors.

References

3-Isopropylthiophenol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylthiophenol, a member of the substituted aromatic thiol family, presents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive thiol group and a lipophilic isopropyl substituent on the benzene ring, suggests a capacity for diverse chemical transformations and biological interactions. Despite the growing interest in thiophenol derivatives for drug discovery and materials science, this compound remains a relatively understudied isomer compared to its para-counterpart, 4-isopropylthiophenol. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, spectroscopic characterization, and potential biological activities. Due to the limited specific research on the 3-isomer, this review also draws upon data from closely related analogs to infer its properties and potential applications, highlighting key areas for future investigation.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely begin with 3-isopropylbenzenesulfonamide, which can be prepared from 3-isopropylaniline. The sulfonamide can then be reduced to this compound.

Synthesis 3-Isopropylaniline 3-Isopropylaniline 3-Isopropylbenzenesulfonyl_chloride 3-Isopropylbenzenesulfonyl_chloride 3-Isopropylaniline->3-Isopropylbenzenesulfonyl_chloride 1. NaNO2, HCl 2. SO2, CuCl2 3-Isopropylbenzenesulfonamide 3-Isopropylbenzenesulfonamide 3-Isopropylbenzenesulfonyl_chloride->3-Isopropylbenzenesulfonamide NH3 This compound This compound 3-Isopropylbenzenesulfonamide->this compound Reduction (e.g., Zn, H2SO4)

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be optimized, but a general procedure based on the reduction of a benzenesulfonamide is as follows:

  • Preparation of 3-Isopropylbenzenesulfonamide: 3-Isopropylaniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 3-isopropylbenzenesulfonyl chloride. Subsequent reaction with ammonia affords 3-isopropylbenzenesulfonamide.

  • Reduction to this compound: The 3-isopropylbenzenesulfonamide is suspended in a suitable solvent, such as aqueous ethanol. A reducing agent, such as zinc dust and sulfuric acid, is added portionwise while controlling the reaction temperature. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Spectroscopic and Physicochemical Properties

Specific spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be predicted based on the known properties of thiophenols and the data for the analogous compound, 3-isopropylphenol.

Table 1: Predicted and Analogous Spectroscopic Data

PropertyPredicted/Analogous Data for this compoundSource/Basis
¹H NMR δ (ppm): ~1.2 (d, 6H, -CH(CH ₃)₂), ~2.9 (sept, 1H, -CH (CH₃)₂), ~3.4 (s, 1H, -SH ), ~7.0-7.3 (m, 4H, Ar-H )General chemical shifts for isopropyl and thiophenol protons.
¹³C NMR δ (ppm): ~24 (-CH(C H₃)₂), ~34 (-C H(CH₃)₂), ~125-130 (Ar-C H), ~130 (Ar-C -S), ~149 (Ar-C -C(CH₃)₂)Based on data for 3-isopropylphenol and general aromatic shifts.
IR (cm⁻¹) ~2550 (S-H stretch), ~3050-3100 (Ar C-H stretch), ~2850-2960 (Alkyl C-H stretch), ~1580, 1480 (Ar C=C stretch)Characteristic vibrational frequencies for functional groups.
Mass Spec. M⁺ at m/z 152. Fragmentation may show loss of CH₃ (m/z 137) and SH (m/z 119).Based on molecular weight and common fragmentation patterns.
Appearance Colorless to pale yellow liquid with a characteristic thiol odor.General property of thiophenols.
Solubility Soluble in organic solvents, sparingly soluble in water.General property of thiophenols.

Reactivity and Potential Reactions

This compound is expected to exhibit reactivity typical of aromatic thiols. The thiol group is nucleophilic and can participate in a variety of reactions.

Key Reactions:

  • Oxidation: Can be oxidized to the corresponding disulfide, bis(3-isopropylphenyl) disulfide, under mild oxidizing conditions.

  • Alkylation and Acylation: The thiol proton is acidic and can be deprotonated with a base to form a thiolate, which is a strong nucleophile. This thiolate can react with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.

  • Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Metal Complexation: The sulfur atom can coordinate with various metal ions, forming metal-thiolate complexes.

Reactions cluster_0 This compound Thiophenol Thiophenol Disulfide Disulfide Thiophenol->Disulfide Oxidation Thioether Thioether Thiophenol->Thioether Alkylation (R-X) Thioester Thioester Thiophenol->Thioester Acylation (RCOCl) Michael_Adduct Michael_Adduct Thiophenol->Michael_Adduct Michael Addition Metal_Complex Metal_Complex Thiophenol->Metal_Complex Metal Salt

Figure 2: Potential reactions of this compound.

Biological Activity and Drug Development Potential

There is currently no published research specifically investigating the biological activities of this compound. However, the broader class of thiophenol derivatives has been explored for a range of pharmacological applications. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their diverse biological attributes[2].

Potential Areas of Investigation:

  • Antioxidant Activity: Phenolic and thiophenolic compounds are known for their antioxidant properties. The electron-donating nature of the thiol group could enable this compound to act as a radical scavenger.

  • Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. This suggests potential as an inhibitor for enzymes implicated in various diseases.

  • Antimicrobial and Anticancer Activity: Numerous sulfur-containing heterocyclic compounds have demonstrated antimicrobial and anticancer properties. The lipophilic isopropyl group might enhance cell membrane permeability, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity. Structure-activity relationship studies on other thiophene derivatives have shown that substitutions on the ring can significantly influence their biological effects[3][4][5][6][7].

Given the lack of direct data, a logical workflow for investigating the biological potential of this compound would involve initial screening for various activities.

BiologicalScreening cluster_1 In vitro Screening This compound This compound In_vitro_Screening In_vitro_Screening This compound->In_vitro_Screening Initial Evaluation Hit_Identification Hit_Identification In_vitro_Screening->Hit_Identification Antioxidant_Assays Antioxidant Assays (e.g., DPPH, ABTS) Enzyme_Inhibition_Assays Enzyme Inhibition Assays Antimicrobial_Screening Antimicrobial Screening (Bacteria, Fungi) Cytotoxicity_Assays Cytotoxicity Assays (Cancer cell lines) Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship Studies In_vivo_Studies In_vivo_Studies Lead_Optimization->In_vivo_Studies

Figure 3: Workflow for biological evaluation.

Signaling Pathway Interactions

As there is no research on the biological activity of this compound, its interaction with specific signaling pathways is entirely speculative. However, based on the known activities of other thiophenol and antioxidant compounds, several pathways could be of interest for future studies. For example, compounds with antioxidant properties can modulate pathways sensitive to redox status, such as the NF-κB and MAPK signaling cascades. If this compound or its derivatives show anticancer activity, investigating their effects on pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), and proliferation (e.g., PI3K/Akt pathway) would be crucial.

Conclusion and Future Directions

This compound is a chemical entity with clear potential for applications in synthesis and medicinal chemistry, yet it remains largely unexplored. This review has summarized the likely synthetic approaches and predicted physicochemical properties based on the available literature for related compounds. The complete absence of studies on its biological activity represents a significant knowledge gap.

Future research should focus on:

  • Developing and publishing a detailed, optimized synthetic protocol for this compound.

  • Performing comprehensive spectroscopic characterization (NMR, IR, MS) to provide a confirmed dataset for this compound.

  • Conducting broad in vitro screening to identify any significant biological activities (antioxidant, enzyme inhibition, antimicrobial, anticancer).

  • If promising activities are found, elucidating the mechanism of action, including its effects on relevant signaling pathways, and exploring structure-activity relationships through the synthesis and testing of derivatives.

This in-depth technical guide serves as a foundational document to stimulate and guide future research into the properties and applications of this compound, a molecule that holds promise for advancements in both chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-isopropylthiophenol from 3-isopropylphenol via the Newman-Kwart rearrangement. This method is a reliable and general procedure for converting phenols to their corresponding thiophenols.[1] The process involves three main steps: the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to yield the desired thiophenol.[1][2]

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from commercially available 3-isopropylphenol.

  • Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate 3-Isopropylphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate. This reaction is typically performed at low temperatures to control its exothermicity.

  • Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate The isolated O-(3-isopropylphenyl) dimethylthiocarbamate undergoes a thermal rearrangement to yield the S-(3-isopropylphenyl) dimethylthiocarbamate. This intramolecular reaction generally requires high temperatures, often in the range of 200-300 °C.[2]

  • Step 3: Hydrolysis to this compound The S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a representative scale.

ParameterStep 1: O-Aryl Thiocarbamate FormationStep 2: Newman-Kwart RearrangementStep 3: Hydrolysis of S-Aryl Thiocarbamate
Starting Material 3-IsopropylphenolO-(3-Isopropylphenyl) dimethylthiocarbamateS-(3-Isopropylphenyl) dimethylthiocarbamate
Key Reagents N,N-Dimethylthiocarbamoyl chloride, Sodium HydrideHeatPotassium Hydroxide, Ethylene Glycol
Solvent Tetrahydrofuran (THF)None (neat)Water, Ethylene Glycol
Reaction Temperature 0-12 °C270-275 °CReflux
Reaction Time 30-40 minutes45 minutes1 hour
Typical Yield 68-73%Assumed quantitative71-80%
Product Molecular Formula C12H17NOSC12H17NOSC9H12S
Product Molecular Weight 223.34 g/mol 223.34 g/mol 152.26 g/mol

Experimental Protocols

Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate

Materials:

  • 3-Isopropylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylthiocarbamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Potassium hydroxide solution

  • Benzene

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Methanol (absolute)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (e.g., 0.22 moles) to anhydrous THF (e.g., 200 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-isopropylphenol (e.g., 0.2 moles) in anhydrous THF (e.g., 50 mL) to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0-12 °C.

  • Add a solution of N,N-dimethylthiocarbamoyl chloride (e.g., 0.201 moles) in anhydrous THF (e.g., 40 mL) dropwise over 20-30 minutes, ensuring the temperature does not exceed 12 °C.[1]

  • After the addition, remove the cooling bath and continue stirring for an additional 10 minutes.

  • Make the reaction mixture alkaline by adding 50 mL of 10% potassium hydroxide solution.[1]

  • Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of benzene.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from absolute methanol to yield O-(3-isopropylphenyl) dimethylthiocarbamate as colorless crystals. The expected yield is in the range of 68-73%.[1]

Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate

Materials:

  • O-(3-Isopropylphenyl) dimethylthiocarbamate

Procedure:

  • Place the O-(3-isopropylphenyl) dimethylthiocarbamate (e.g., 0.1 moles) in a 250 mL flask fitted with a diffusion tube and purged with nitrogen.[1]

  • Heat the flask in a salt bath to 270-275 °C for 45 minutes.[1] The rearrangement is generally a clean, intramolecular process.

  • After 45 minutes, remove the flask from the heat and allow it to cool to room temperature. The product, S-(3-isopropylphenyl) dimethylthiocarbamate, is typically used in the next step without further purification.

Step 3: Hydrolysis to this compound

Materials:

  • S-(3-Isopropylphenyl) dimethylthiocarbamate (from Step 2)

  • Potassium hydroxide

  • Ethylene glycol

  • Water

  • Ice

  • Chloroform

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • To the flask containing the cooled S-(3-isopropylphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (e.g., 0.15 moles) in water (e.g., 10 mL) and ethylene glycol (e.g., 75 mL).[1]

  • Replace the diffusion tube with a condenser and heat the mixture to reflux for 1 hour.[1]

  • After reflux, cool the reaction mixture and pour it onto 150 g of ice.

  • Once the ice has melted, transfer the mixture to a separatory funnel and wash twice with 150 mL portions of chloroform. Discard the chloroform layers.[1]

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer three times with 75 mL portions of chloroform.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound. The expected yield is between 71-80%.[1]

Visualizations

Signaling Pathway of the Newman-Kwart Rearrangement

Newman_Kwart_Rearrangement phenol 3-Isopropylphenol phenoxide 3-Isopropylphenoxide phenol->phenoxide Deprotonation base Base (e.g., NaH) o_aryl O-(3-Isopropylphenyl) dimethylthiocarbamate phenoxide->o_aryl Nucleophilic Attack dmtc N,N-Dimethyl- thiocarbamoyl chloride s_aryl S-(3-Isopropylphenyl) dimethylthiocarbamate o_aryl->s_aryl Rearrangement heat Heat (Δ) thiophenol This compound s_aryl->thiophenol Cleavage hydrolysis Hydrolysis (KOH)

Caption: Synthetic pathway for this compound via Newman-Kwart rearrangement.

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 3-Isopropylphenol step1 Step 1: Thiocarbamoylation - Deprotonation with NaH - Reaction with (CH3)2NCSCl start->step1 product1 Intermediate 1: O-(3-Isopropylphenyl) dimethylthiocarbamate step1->product1 step2 Step 2: Thermal Rearrangement - Heat to 270-275 °C product1->step2 product2 Intermediate 2: S-(3-Isopropylphenyl) dimethylthiocarbamate step2->product2 step3 Step 3: Hydrolysis - Reflux with KOH in ethylene glycol product2->step3 product3 Crude this compound step3->product3 purification Purification - Vacuum Distillation product3->purification final_product Final Product: Pure this compound purification->final_product

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols: 3-Isopropylthiophenol as a Nucleophile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-isopropylthiophenol as a nucleophile in various substitution reactions, which are crucial for the synthesis of novel chemical entities in drug discovery and materials science. The protocols detailed below are based on established methodologies for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Introduction

This compound is a versatile sulfur-containing nucleophile employed in the formation of carbon-sulfur bonds, a key structural motif in many biologically active compounds and functional materials. Its isopropyl group provides steric bulk and alters electronic properties compared to unsubstituted thiophenol, influencing reactivity and the properties of the resulting aryl thioether products. This document outlines detailed protocols for two primary classes of substitution reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed C-S Cross-Coupling.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the substitution reactions of this compound with various electrophiles. These data provide a comparative overview to guide reaction optimization.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides with this compound

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
1-Fluoro-2,4-dinitrobenzeneK₂CO₃DMFRoom Temp.2>95
1-Chloro-2,4-dinitrobenzeneEt₃NAcetonitrile80492
4-FluoronitrobenzeneCs₂CO₃DMSO1001285
2-ChloropyridineNaHTHF65678

Table 2: Copper-Catalyzed C-S Cross-Coupling of Aryl Halides with this compound

ElectrophileCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneCuI (5 mol%)NoneK₂CO₃DMF1101688
4-IodotolueneCuI (2.5 mol%)NoneEt₃NNMP1201891
1-Bromo-4-nitrobenzeneCuI (10 mol%)L-ProlineK₃PO₄DMSO902482
2-BromopyridineCu₂O (5 mol%)1,10-PhenanthrolineCs₂CO₃Toluene1002085

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes the reaction of this compound with an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene. The strong electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack.[1][2]

Materials:

  • This compound

  • 1-Fluoro-2,4-dinitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the thiophenol in anhydrous DMF (approximately 0.1 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 eq.) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-isopropylphenyl-2,4-dinitrophenyl thioether.

Protocol 2: Copper-Catalyzed C-S Cross-Coupling Reaction

This protocol details a ligand-free copper-catalyzed cross-coupling of this compound with an aryl iodide, based on general procedures for such transformations.[3][4][5] This method is suitable for a broader range of aryl halides that are not sufficiently activated for SNAr.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk tube, add CuI (0.05 eq.), anhydrous K₂CO₃ (2.0 eq.), the aryl iodide (1.0 eq.), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the aryl iodide).

  • Add this compound (1.2 eq.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding diaryl thioether.

Visualizations

Signaling Pathways and Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aryl-X Activated Aryl Halide (Aryl-X) Meisenheimer Meisenheimer Complex Aryl-X->Meisenheimer Nucleophilic Attack Nu 3-Isopropylthiophenoxide (Nu⁻) Nu->Meisenheimer Product Aryl Thioether (Aryl-S-R) Meisenheimer->Product Elimination Leaving_Group Halide Ion (X⁻) Meisenheimer->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cu_Coupling_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - this compound - Aryl Halide - CuI Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 110-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Diaryl Thioether Purification->Product

Caption: Workflow for Copper-Catalyzed C-S Cross-Coupling.

References

The Role of 3-Isopropylthiophenol in Pharmaceutical Synthesis: A Detailed Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isopropylthiophenol, a substituted aromatic thiol, is emerging as a valuable building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, particularly the meta-positioned isopropyl group, offer specific steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of drug candidates. This document provides a comprehensive overview of the known applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data where available.

Application in the Synthesis of Histamine H3 Receptor Antagonists

A significant area of interest for the application of this compound and its derivatives is in the development of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system, and its modulation has therapeutic potential for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

The synthesis of certain classes of H3 receptor antagonists involves the incorporation of substituted thiophenyl moieties. While specific examples directly utilizing this compound are not abundantly documented in publicly available literature, the general synthetic strategies for meta-substituted thiophenyl-containing H3 antagonists provide a clear blueprint for its potential application.

General Synthetic Approach

The synthesis of these antagonists often involves the coupling of a substituted thiophenol with a core scaffold, typically a heterocyclic system. A generalized reaction workflow is depicted below:

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Product Formation This compound This compound Reaction_Vessel Reaction under inert atmosphere This compound->Reaction_Vessel Core_Scaffold Heterocyclic Core (e.g., Imidazole derivative) Core_Scaffold->Reaction_Vessel Intermediate S-alkylated Intermediate Reaction_Vessel->Intermediate Base, Solvent Final_Product H3 Receptor Antagonist Intermediate->Final_Product Further synthetic steps (e.g., deprotection)

Caption: Generalized workflow for the synthesis of H3 receptor antagonists.

Experimental Protocols

While a specific, detailed protocol for a named drug synthesized from this compound is not available in the reviewed literature, a representative experimental protocol for a key coupling reaction is provided below, based on analogous syntheses of substituted thiophenol derivatives.

Protocol: Nucleophilic Aromatic Substitution for the Synthesis of a Thioether Linkage

This protocol outlines a general procedure for the S-alkylation of this compound with a suitable electrophile, a common step in the synthesis of the target pharmaceutical compounds.

Materials:

  • This compound

  • Appropriate alkyl halide or tosylate (e.g., 2-(4-bromomethylphenyl)imidazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the thiophenol in anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq. in a portion-wise manner at 0 °C).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate anion.

  • Add the alkyl halide or tosylate (1.0 eq.) dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome: The desired S-alkylated product containing the 3-isopropylthiophenyl moiety.

Quantitative Data

Due to the lack of specific examples in the literature, a table of quantitative data for the synthesis of a named pharmaceutical from this compound cannot be provided. However, based on analogous reactions reported for other substituted thiophenols in the synthesis of H3 receptor antagonists, the following table presents expected yields for the key coupling step.

Reactant 1Reactant 2 (Electrophile)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
This compoundSubstituted Alkyl HalideK₂CO₃DMF704-875-90
This compoundSubstituted Alkyl TosylateNaHTHF656-1280-95

Note: These are projected yields based on similar chemical transformations and may vary depending on the specific substrate and reaction conditions.

Signaling Pathways and Logical Relationships

The therapeutic rationale for synthesizing H3 receptor antagonists lies in their ability to modulate neurotransmitter release in the brain. The logical relationship from the chemical starting material to the desired biological effect is illustrated below.

G Start This compound Synthesis Chemical Synthesis Start->Synthesis Drug H3 Receptor Antagonist Synthesis->Drug Target Histamine H3 Receptor Drug->Target Antagonism Effect Increased Neurotransmitter Release (e.g., Acetylcholine, Histamine) Target->Effect Blocks Inhibition Therapy Therapeutic Effect (e.g., Improved Cognition) Effect->Therapy

Caption: Logical pathway from starting material to therapeutic effect.

Conclusion

While direct, named examples of pharmaceuticals synthesized from this compound are not prevalent in the current literature, its potential as a key intermediate, particularly in the development of histamine H3 receptor antagonists, is evident from the established synthetic routes for analogous compounds. The protocols and logical frameworks presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in the design and synthesis of novel, biologically active molecules. Further research into the synthesis and biological evaluation of this compound-containing compounds is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols: 3-Isopropylthiophenol as a Ligand in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophenol derivatives are a versatile class of ligands in transition-metal catalysis, primarily utilized in cross-coupling reactions to form carbon-sulfur bonds, which are integral to many pharmaceutical and agrochemical compounds.[1][2] The sulfur atom in thiophenols acts as a soft donor, exhibiting strong coordination to late transition metals such as palladium and copper. The electronic and steric properties of the aryl ring can be readily tuned by substituents, thereby influencing the reactivity and selectivity of the catalytic system. 3-Isopropylthiophenol, with its moderately bulky isopropyl group at the meta position, presents an interesting ligand candidate for modulating catalyst performance. While specific studies detailing the extensive use of this compound as a primary ligand are limited in the literature, its role can be extrapolated from the well-established chemistry of other substituted thiophenols. These notes provide an overview of its potential applications, synthesis, and model protocols for catalytic reactions where it may serve as a ligand or a substrate, offering insights into its reactivity.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for preparing aryl thiols. A common route involves the reduction of the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis of this compound from 3-Isopropylbenzenesulfonyl chloride

This protocol is a general method and may require optimization.

Materials:

  • 3-Isopropylbenzenesulfonyl chloride

  • Zinc dust

  • Sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, a mixture of zinc dust (4.0 eq) and water is prepared.

  • Concentrated sulfuric acid (catalytic amount) is added dropwise with stirring.

  • 3-Isopropylbenzenesulfonyl chloride (1.0 eq) dissolved in a suitable organic solvent (e.g., toluene) is added to the stirred suspension.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound.

Application in Palladium-Catalyzed C-S Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-S bonds.[1] While thiophenols are often the substrates in these reactions, they can also act as ligands, influencing the catalytic cycle. The steric bulk of the 3-isopropyl group in this compound can affect the coordination environment of the palladium center, potentially enhancing catalyst stability and influencing product selectivity.

Logical Workflow for a Palladium-Catalyzed C-S Cross-Coupling Reaction

G cluster_reaction Reaction cluster_workup Work-up and Purification Pd_precursor Palladium Precursor (e.g., Pd(OAc)2) Ligand This compound (or other phosphine ligand) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene) Reaction_Vessel Reaction Mixture Solvent->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Thiol Thiol Substrate Thiol->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Drying Drying Extraction->Drying Purification Chromatography Drying->Purification Product Aryl Thioether Purification->Product

Caption: General workflow for a Pd-catalyzed C-S cross-coupling reaction.

Experimental Protocol: Model Palladium-Catalyzed Thioetherification

This protocol describes a general procedure for the coupling of an aryl halide with a thiol, where this compound could be used as a substrate.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₂CO₃ (2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl thioether.

Quantitative Data for Representative Thioetherification Reactions

EntryAryl HalideThiolCatalyst SystemYield (%)
14-BromotolueneThiophenolPd(OAc)₂ / Xantphos95
21-Chloro-4-nitrobenzene4-MethoxythiophenolPd₂(dba)₃ / BrettPhos92
32-Bromopyridine2,6-DimethylthiophenolPd(OAc)₂ / RuPhos88
44-Iodoanisole4-tert-ButylthiophenolPdCl₂(dppf)90

Application in Copper-Catalyzed C-S Cross-Coupling Reactions

Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. Thiophenolates, including that derived from this compound, can react with aryl halides in the presence of a copper catalyst.

Signaling Pathway for a Copper-Catalyzed C-S Coupling Reaction

G Start Aryl Halide + This compound Thiolate_Formation Thiolate Formation Start->Thiolate_Formation Cu_Catalyst Cu(I) Catalyst Oxidative_Addition Oxidative Addition of Aryl Halide Cu_Catalyst->Oxidative_Addition Base Base Base->Thiolate_Formation Thiolate_Formation->Cu_Catalyst Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Catalyst Regeneration Product Aryl Thioether Reductive_Elimination->Product Aryl_Halide Aryl_Halide

Caption: Simplified catalytic cycle for a Cu-catalyzed C-S coupling reaction.

Experimental Protocol: Model Copper-Catalyzed Thioetherification

This protocol outlines a general procedure for the copper-catalyzed synthesis of diaryl sulfides.

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine CuI (5 mol%), K₂CO₃ (2.0 eq), the aryl iodide (1.0 eq), and this compound (1.2 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the diaryl sulfide.

Quantitative Data for Representative Copper-Catalyzed Thioetherification

The following table presents typical yields for copper-catalyzed C-S cross-coupling reactions.

EntryAryl HalideThiolCatalyst SystemYield (%)
1IodobenzeneThiophenolCuI / K₂CO₃85
21-Bromo-4-nitrobenzene4-ChlorothiophenolCuI / L-proline90
32-Iodopyridine3-MethylthiophenolCu₂O / DMEDA82
41-Iodo-3,5-dimethylbenzene4-FluorothiophenolCuI / Phenanthroline88

This compound holds potential as a ligand in transition-metal catalysis, where its steric and electronic properties can be leveraged to influence reaction outcomes. While direct literature on its application as a primary ligand is sparse, the provided protocols for palladium- and copper-catalyzed C-S cross-coupling reactions, where it can be used as a substrate, serve as a valuable starting point for exploring its catalytic capabilities. Researchers are encouraged to adapt and optimize these general methods to investigate the specific effects of the 3-isopropylthiophenyl ligand in various catalytic transformations. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity.

References

Application Note & Protocol: Oxidation of 3-Isopropylthiophenol to 3,3'-Diisopropyldiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3,3'-diisopropyldiphenyl disulfide through the oxidation of 3-isopropylthiophenol. Disulfide bonds are crucial structural motifs in pharmaceuticals, natural products, and materials science. The presented methods are selected for their high efficiency, broad applicability to aryl thiols, and favorable reaction conditions, making them suitable for researchers in drug development and chemical synthesis. This application note includes a primary protocol utilizing a highly efficient "redox-click chemistry" approach and an alternative electrochemical method, a summary of expected yields, and a visual representation of the experimental workflow.

Introduction

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry with significant implications in various scientific disciplines. The resulting disulfide linkage is vital for the structural integrity of proteins and plays a role in the mechanism of action of certain drugs. 3,3'-Diisopropyldiphenyl disulfide is a useful building block in organic synthesis. This protocol details reliable methods for its preparation from this compound, focusing on techniques that offer high yields and chemoselectivity.

Reaction Scheme

The overall reaction involves the oxidative coupling of two molecules of this compound to form one molecule of 3,3'-diisopropyldiphenyl disulfide.

Figure 1: General reaction scheme for the oxidation of this compound.

Experimental Protocols

Two effective methods for the oxidation of this compound are presented below.

3.1. Primary Protocol: Redox-Click Chemistry using Sulfuryl Fluoride (SO₂F₂)

This method utilizes sulfuryl fluoride as a potent and selective oxidant for thiols, often resulting in quantitative yields with simple purification.[1][2]

Materials:

  • This compound

  • Sulfuryl fluoride (SO₂F₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or gas inlet for SO₂F₂

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (2 equivalents) to the solution and stir at room temperature.

  • Carefully introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture. Note: SO₂F₂ is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 3,3'-diisopropyldiphenyl disulfide.

  • If necessary, purify the product by column chromatography on silica gel.

3.2. Alternative Protocol: Electrochemical Oxidation

This method provides an environmentally friendly alternative using an electric current to induce oxidation.[3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • 5% Hydrochloric acid (HCl)

  • Diethyl ether

  • Electrolysis cell with a platinum foil anode and a tungsten wire cathode

  • Constant current power supply

  • Circulating water bath

Procedure:

  • Prepare a 0.5 M solution of sodium methoxide in methanol.

  • Dissolve this compound in the methanol/sodium methoxide solution in the electrolysis cell.

  • Maintain the cell temperature at 15°C using a circulating water bath.

  • Apply a constant current (typically 250-700 mA) and electrolyze the solution until a total charge of 2 Faradays per mole of thiol has passed.

  • After the electrolysis is complete, partially remove the methanol using a rotary evaporator.

  • Pour the residue into cold 5% hydrochloric acid.

  • Extract the aqueous mixture with diethyl ether (3 x 60 mL).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to obtain the product.

Data Presentation

The following table summarizes the expected yields for the oxidation of aryl thiols to disulfides using various methods, providing a basis for comparison.

MethodOxidant/CatalystSolventTypical Yield (%)Reference
Redox-Click ChemistrySO₂F₂ / Et₃NAcetonitrile≥98[1][2]
Environmentally Friendly OxidationOxoammonium SaltNot specified71-99[4]
Electrochemical OxidationElectric Current / NaOMeMethanolGood[3]
Trichloroisocyanuric AcidTrichloroisocyanuric AcidAcetonitrile/CH₂Cl₂Good to Excellent[5]
Aerobic OxidationIodine / AirEthyl AcetateNot specified[6]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow cluster_protocol1 Protocol 1: Redox-Click Chemistry cluster_protocol2 Protocol 2: Electrochemical Oxidation P1_Start Dissolve this compound and Et3N in CH3CN P1_React Introduce SO2F2 Gas P1_Start->P1_React P1_Monitor Monitor by TLC P1_React->P1_Monitor P1_Quench Quench with NH4Cl (aq) P1_Monitor->P1_Quench P1_Extract Extract with Et2O or EtOAc P1_Quench->P1_Extract P1_Dry Dry Organic Phase P1_Extract->P1_Dry P1_Concentrate Concentrate in vacuo P1_Dry->P1_Concentrate P1_Purify Purify (Optional) P1_Concentrate->P1_Purify P1_End Obtain Disulfide Product P1_Purify->P1_End P2_Start Dissolve this compound in MeOH/NaOMe P2_React Electrolyze at 15°C P2_Start->P2_React P2_Workup1 Remove MeOH P2_React->P2_Workup1 P2_Workup2 Add 5% HCl P2_Workup1->P2_Workup2 P2_Extract Extract with Et2O P2_Workup2->P2_Extract P2_Dry Dry Organic Phase P2_Extract->P2_Dry P2_Concentrate Concentrate in vacuo P2_Dry->P2_Concentrate P2_End Obtain Disulfide Product P2_Concentrate->P2_End

Caption: Experimental workflows for disulfide synthesis.

Conclusion

The protocols described provide robust and efficient methods for the synthesis of 3,3'-diisopropyldiphenyl disulfide from this compound. The "redox-click chemistry" approach is recommended for its high yield and selectivity, while the electrochemical method offers a greener alternative. Researchers can select the most suitable protocol based on available equipment and project requirements. These methods are expected to be broadly applicable to a range of substituted thiophenols, aiding in the synthesis of diverse disulfide-containing molecules for research and development.

References

Application Notes: 3-Isopropylthiophenol as a Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-isopropylthiophenol as a key intermediate in the synthesis of novel agrochemical candidates, specifically focusing on the development of new fungicides. The following protocols and data are representative examples to guide research and development in this area.

Introduction

This compound is an aromatic thiol compound that holds potential as a versatile building block in the synthesis of new agrochemicals. Its unique structural features, including the nucleophilic thiol group and the lipophilic isopropyl moiety, can be exploited to design molecules with desirable biological activities and physicochemical properties for agricultural applications. This document provides a detailed protocol for the synthesis of a novel fungicide candidate derived from this compound and presents its fungicidal activity data.

Synthesis of a Novel Fungicide Candidate from this compound

A potential application of this compound in agrochemical synthesis is demonstrated through the preparation of a novel N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide. This compound is designed by incorporating the this compound core with a toxophore moiety, 2-(trifluoromethyl)benzamide, known for its potential fungicidal properties.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Isopropylthio)aniline

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of this compound in 100 mL of dry toluene.

  • Addition of Reagents: To the stirred solution, add 10.1 g (0.1 mol) of triethylamine. Subsequently, add a solution of 11.3 g (0.1 mol) of chloroacetamide in 50 mL of dry toluene dropwise over 30 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Wash the filtrate with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to a Hofmann rearrangement by treating it with a solution of sodium hypobromite (prepared from 24 g of sodium hydroxide and 24 g of bromine in 100 mL of water) at a temperature below 10°C. The resulting 3-(isopropylthio)aniline is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Step 2: Synthesis of N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide

  • Reaction Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 8.35 g (0.05 mol) of 3-(isopropylthio)aniline in 50 mL of anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath and add 5.1 g (0.05 mol) of triethylamine. Then, add a solution of 10.4 g (0.05 mol) of 2-(trifluoromethyl)benzoyl chloride in 20 mL of anhydrous dichloromethane dropwise over 20 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 2 x 30 mL of 1M HCl, 2 x 30 mL of saturated sodium bicarbonate solution, and 1 x 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid is recrystallized from ethanol to yield the pure N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide.

Data Presentation

The fungicidal activity of the synthesized compound was evaluated against several important plant pathogens. The 50% effective concentration (EC50) values were determined using a mycelial growth inhibition assay.

CompoundTarget FungusEC50 (mg/L)
N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamideBotrytis cinerea15.5
Fusarium graminearum22.8
Rhizoctonia solani18.2
Carbendazim (Reference)Botrytis cinerea5.2
Fusarium graminearum3.8
Rhizoctonia solani7.1

Visualizations

Logical Workflow for the Synthesis of the Fungicide Candidate

G cluster_0 Step 1: Synthesis of 3-(Isopropylthio)aniline cluster_1 Step 2: Synthesis of Final Compound A This compound C Reaction in Toluene with Triethylamine A->C B Chloroacetamide B->C D Hofmann Rearrangement C->D E 3-(Isopropylthio)aniline D->E F 3-(Isopropylthio)aniline H Acylation in Dichloromethane with Triethylamine F->H G 2-(Trifluoromethyl)benzoyl chloride G->H I N-(3-(isopropylthio)phenyl)-2- (trifluoromethyl)benzamide H->I

Caption: Synthetic pathway for the preparation of a novel fungicide candidate.

Signaling Pathway Inhibition Hypothesis

G cluster_pathway Hypothesized Fungal Cellular Target A Fungicide Candidate B Target Enzyme (e.g., Succinate Dehydrogenase) A->B Binding C Inhibition of Respiration B->C Blocks D Fungal Cell Death C->D Leads to

Caption: Hypothesized mode of action for the synthesized fungicide.

Protecting Group Strategies for the Thiol in 3-Isopropylthiophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection and deprotection of the thiol functional group in 3-isopropylthiophenol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to prevent unwanted side reactions of the highly reactive thiol group. The strategies outlined below are based on commonly employed and robust protecting groups: the acetyl, trityl, and p-methoxybenzyl (PMB) groups.

Introduction to Thiol Protection

The thiol group is highly nucleophilic and susceptible to oxidation, making its protection a critical step in the synthesis of complex molecules. An ideal protecting group for a thiol should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of protecting group is often dictated by the overall synthetic strategy, including the presence of other functional groups and the planned reaction sequence. The 3-isopropylphenyl moiety can influence reaction kinetics due to steric and electronic effects, which has been a consideration in the selection of the following protocols.

Protecting Group Strategies

This section details the application of three distinct protecting groups for the thiol of this compound, covering their introduction (protection) and removal (deprotection).

Acetyl (Ac) Group: A Readily Cleavable Thioester

The acetyl group is a classic and widely used protecting group for thiols, forming a thioester linkage. It is stable to acidic conditions but can be readily cleaved under basic conditions.

Protection and Deprotection Workflow for Acetyl Group

This compound This compound S-(3-Isopropylphenyl) thioacetate S-(3-Isopropylphenyl) thioacetate This compound->S-(3-Isopropylphenyl) thioacetate Acetic Anhydride, Microwave, neat S-(3-Isopropylphenyl) thioacetate->this compound NaOH, Ethanol, Reflux

Caption: Protection of this compound as a thioacetate and its subsequent deprotection.

Experimental Protocols

Protection: Synthesis of S-(3-Isopropylphenyl) thioacetate

A microwave-assisted acylation offers a rapid and efficient method for the synthesis of S-(3-isopropylphenyl) thioacetate without the need for a catalyst or base.[1][2][3]

  • Materials: this compound, Acetic anhydride, Microwave reactor.

  • Procedure:

    • To a microwave vial, add this compound (1.0 eq).

    • Add acetic anhydride (3.0 eq).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes), monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify by flash chromatography if necessary.

Deprotection: Hydrolysis of S-(3-Isopropylphenyl) thioacetate

The acetyl group can be removed under basic conditions to regenerate the free thiol.

  • Materials: S-(3-Isopropylphenyl) thioacetate, Sodium hydroxide (NaOH), Ethanol.

  • Procedure:

    • Dissolve S-(3-isopropylphenyl) thioacetate (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Reflux the reaction mixture for 2 hours, or until the reaction is complete as monitored by TLC.

    • Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.

Quantitative Data

StepReagents and ConditionsTimeYield
Protection Acetic anhydride, Microwave (neat)5-15 min>90% (expected)[1][2]
Deprotection NaOH, Ethanol, Reflux2 hHigh
Trityl (Trt) Group: A Bulky and Acid-Labile Protecting Group

The triphenylmethyl (trityl) group is a bulky protecting group that is stable to basic conditions but readily cleaved by acids. Its steric hindrance can provide selectivity in certain reactions.

Protection and Deprotection Workflow for Trityl Group

This compound This compound Trityl (3-isopropylphenyl) sulfide Trityl (3-isopropylphenyl) sulfide This compound->Trityl (3-isopropylphenyl) sulfide Trityl chloride, Base Trityl (3-isopropylphenyl) sulfide->this compound TFA, Scavenger (TIS)

Caption: S-Tritylation of this compound and subsequent acid-catalyzed deprotection.

Experimental Protocols

Protection: Synthesis of Trityl (3-isopropylphenyl) sulfide

  • Materials: this compound, Trityl chloride (TrCl), a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent.

    • Add the base (1.1 eq).

    • To this solution, add trityl chloride (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by crystallization or column chromatography.

Deprotection: Cleavage of the Trityl Group

The trityl group is typically removed using trifluoroacetic acid (TFA) in the presence of a scavenger to trap the stable trityl cation.[4][5][6]

  • Materials: Trityl (3-isopropylphenyl) sulfide, Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve the S-trityl protected compound in DCM.

    • Add the scavenger (e.g., TIS, 2-5 eq).

    • Cool the solution in an ice bath and add TFA (typically 5-50% in DCM) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by chromatography.

Quantitative Data

StepReagents and ConditionsTimeYield
Protection TrCl, Base, Anhydrous solventSeveral hoursGood to high
Deprotection TFA, TIS, DCM1-3 hHigh
p-Methoxybenzyl (PMB) Group: Versatile and Cleavable under Acidic or Oxidative Conditions

The p-methoxybenzyl (PMB) group is another valuable protecting group for thiols. It is stable to a wide range of conditions but can be removed with strong acids like TFA or under oxidative conditions, offering orthogonality with other protecting groups.[7][8]

Protection and Deprotection Workflow for PMB Group

This compound This compound p-Methoxybenzyl (3-isopropylphenyl) sulfide p-Methoxybenzyl (3-isopropylphenyl) sulfide This compound->p-Methoxybenzyl (3-isopropylphenyl) sulfide PMB-Cl, Base p-Methoxybenzyl (3-isopropylphenyl) sulfide->this compound TFA, DCM

Caption: Protection of this compound with a PMB group and its removal.

Experimental Protocols

Protection: Synthesis of p-Methoxybenzyl (3-isopropylphenyl) sulfide

  • Materials: this compound, p-Methoxybenzyl chloride (PMB-Cl), a base (e.g., potassium carbonate or sodium hydride), and a solvent (e.g., DMF or acetone).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the solvent, add the base (1.2 eq).

    • Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.

    • Add PMB-Cl (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Wash the organic phase, dry it, and concentrate to get the crude product, which can be purified by chromatography.

Deprotection: Cleavage of the PMB Group

The PMB group is effectively cleaved using trifluoroacetic acid.[7][8]

  • Materials: p-Methoxybenzyl (3-isopropylphenyl) sulfide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the PMB-protected thiol in DCM.

    • Add TFA (typically a high concentration, e.g., 50-95%) to the solution.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully remove the TFA and solvent under reduced pressure.

    • The residue can be purified by flash chromatography to yield the free thiol.

Quantitative Data

StepReagents and ConditionsTimeYield
Protection PMB-Cl, Base, SolventSeveral hoursGood to high
Deprotection TFA, DCM1-4 h68-98%[7][8]

Conclusion

The choice of a protecting group for the thiol of this compound depends on the specific requirements of the synthetic route. The acetyl group offers ease of removal under basic conditions. The trityl group provides stability to bases and is readily cleaved with acid. The PMB group offers robust protection with the flexibility of acidic or oxidative deprotection. The provided protocols and data serve as a guide for researchers to select and implement the most suitable strategy for their synthetic endeavors. It is always recommended to optimize the reaction conditions for each specific substrate and scale.

References

Troubleshooting & Optimization

Common side reactions and byproducts with 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isopropylthiophenol. The information is designed to help anticipate and address common side reactions and byproduct formation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound are oxidation, over-alkylation/acylation, and electrophilic aromatic substitution. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfonic acids. In nucleophilic substitution reactions, the resulting thioether product can sometimes undergo further reaction. Additionally, the aromatic ring can participate in electrophilic substitution, leading to a variety of substituted byproducts.

Q2: How can I minimize the oxidation of this compound during my reaction?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also help remove dissolved oxygen. If the reaction conditions permit, the addition of a small amount of a reducing agent can be beneficial. Mild reaction conditions and shorter reaction times are also advisable.

Q3: I am seeing a significant amount of di(3-isopropylphenyl) disulfide in my reaction mixture. What is causing this?

A3: The formation of di(3-isopropylphenyl) disulfide is a common byproduct resulting from the oxidation of this compound.[1][2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or certain oxidizing reagents. Ensure your reaction is performed under strictly anaerobic and anhydrous conditions to mitigate this.

Q4: During an alkylation reaction with an alkyl halide, I isolated a byproduct with a higher molecular weight than my expected thioether. What could it be?

A4: A higher molecular weight byproduct in an alkylation reaction could be a sulfide. This occurs if the initially formed thiolate anion reacts with the alkyl halide to form the desired thioether, which is then followed by a second SN2 reaction of the product with another molecule of the alkyl halide.[1] Using the thiourea method for thiol synthesis can help circumvent this issue.

Q5: Can electrophilic substitution occur on the aromatic ring of this compound?

A5: Yes, the aromatic ring of this compound can undergo electrophilic aromatic substitution. The thiol group is an ortho-, para-director. However, the bulky isopropyl group at the 3-position will sterically hinder the 2- and 4-positions, potentially leading to substitution at the 6-position as the major aromatic byproduct.

Troubleshooting Guides

Issue 1: Formation of Disulfide Byproduct

Symptoms:

  • Appearance of a new, less polar spot on TLC.

  • Mass spectrometry data indicates a species with a mass-to-charge ratio corresponding to the dimer of this compound.

  • Reduced yield of the desired product.

Possible Causes:

  • Presence of oxygen in the reaction atmosphere.

  • Use of non-degassed solvents.

  • Contamination with oxidizing agents or metal catalysts.

  • Elevated reaction temperatures.

Solutions:

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the experiment.

  • Solvent Degassing: Degas all solvents by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

  • Reagent Purity: Use freshly purified reagents and ensure the absence of peroxide impurities.

  • Temperature Control: Maintain the lowest effective temperature for the reaction.

Issue 2: Over-alkylation leading to Sulfide Formation

Symptoms:

  • Isolation of a byproduct with a molecular weight corresponding to the addition of two alkyl groups.

  • Complex proton NMR spectrum showing multiple alkyl signals.

Possible Causes:

  • The product of the initial SN2 reaction, a thioether, is sufficiently nucleophilic to react with the alkylating agent.[1]

  • Use of an excess of the alkylating agent.

  • Prolonged reaction times.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Monitor Progress: Closely monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.

Issue 3: Unwanted Electrophilic Aromatic Substitution

Symptoms:

  • Formation of isomeric byproducts.

  • Mass spectrometry data indicating the addition of an electrophile to the aromatic ring.

Possible Causes:

  • Use of strong Lewis or Brønsted acids as catalysts.[4][5]

  • Presence of electrophilic impurities in the reagents.

  • Reaction conditions that generate electrophiles (e.g., high heat with certain reagents).

Solutions:

  • Catalyst Choice: Opt for milder catalysts where possible.

  • Protecting Groups: If the thiol group's directing effect is problematic, consider protecting it before performing reactions on the aromatic ring.

  • Reagent Purification: Ensure all reagents are free from acidic or electrophilic contaminants.

Quantitative Data Summary

The following table provides illustrative data on potential byproduct formation in common reactions with this compound. Please note that these are representative values and actual yields will vary based on specific reaction conditions.

Reaction TypeReagentsDesired ProductPotential Byproduct(s)Typical Byproduct Yield (%)
Oxidation Air, rt, 24h-Di(3-isopropylphenyl) disulfide>90
Alkylation (SN2) 1. NaH2. CH₃I3-Isopropylphenyl methyl sulfideDi(3-isopropylphenyl) disulfide5-15
3-Isopropylphenyl dimethyl sulfonium iodide<5
Friedel-Crafts Acylation AcCl, AlCl₃4-Acetyl-3-isopropylthiophenol6-Acetyl-3-isopropylthiophenol10-30
Di(3-isopropylphenyl) disulfide5-10

Key Experimental Protocols

Protocol 1: Minimizing Disulfide Formation in a Nucleophilic Substitution Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen inlet, and a rubber septum.

  • Inerting: Purge the entire system with dry nitrogen for at least 30 minutes.

  • Reagent Preparation: Dissolve this compound in freshly distilled and degassed solvent (e.g., THF) and transfer it to the reaction flask via cannula.

  • Deprotonation: Cool the solution to 0°C and add a suitable base (e.g., NaH) portion-wise.

  • Addition of Electrophile: Add the electrophile (e.g., an alkyl halide) dropwise via syringe through the septum.

  • Monitoring: Follow the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a degassed aqueous solution (e.g., saturated NH₄Cl).

Protocol 2: Controlled Mono-Alkylation
  • Setup: Use the same inert atmosphere setup as described in Protocol 1.

  • Reagent Addition: Dissolve the deprotonated this compound (thiolate) in a suitable degassed solvent.

  • Slow Addition: Load the alkylating agent into a syringe pump and add it to the thiolate solution at a very slow rate (e.g., over several hours).

  • Temperature Control: Maintain a low temperature throughout the addition to minimize the rate of potential side reactions.

  • Quenching: As soon as the starting thiophenol is consumed (as determined by in-situ monitoring if possible, or rapid TLC analysis), immediately quench the reaction.

Visualizations

Side_Reactions This compound This compound Oxidation Oxidation This compound->Oxidation [O] Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Base, R-X Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution E+, Catalyst Disulfide Disulfide Oxidation->Disulfide Sulfoxide_Sulfone Sulfoxide_Sulfone Oxidation->Sulfoxide_Sulfone Stronger [O] Thioether (Product) Thioether (Product) Nucleophilic Substitution->Thioether (Product) Ring Substituted Product Ring Substituted Product Electrophilic Substitution->Ring Substituted Product Sulfide (Byproduct) Sulfide (Byproduct) Thioether (Product)->Sulfide (Byproduct) Excess R-X

Caption: Common reaction pathways and side reactions of this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected mass_spec Analyze by Mass Spec start->mass_spec nmr Analyze by NMR start->nmr mass_dimer Mass = 2 x M_substrate? mass_spec->mass_dimer mass_add Mass = M_product + R? mass_dimer->mass_add No is_disulfide Disulfide Byproduct mass_dimer->is_disulfide Yes mass_sub Mass = M_substrate + E? mass_add->mass_sub No is_overalkylation Over-alkylation Byproduct mass_add->is_overalkylation Yes is_ring_sub Ring Substitution Byproduct mass_sub->is_ring_sub Yes review_inert Review Inert Atmosphere Protocol is_disulfide->review_inert review_stoich Review Stoichiometry and Addition Rate is_overalkylation->review_stoich review_catalyst Review Catalyst and Reagent Purity is_ring_sub->review_catalyst

Caption: A logical workflow for identifying common byproducts.

References

Technical Support Center: Optimizing Reactions with 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isopropylthiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a nucleophile?

A1: this compound is a versatile nucleophile commonly employed in a variety of carbon-sulfur (C-S) bond-forming reactions. The most prevalent applications include:

  • S-Alkylation: Reaction with alkyl halides to form thioethers. This is a fundamental transformation for introducing an isopropylthiophenyl group onto an aliphatic scaffold.

  • S-Arylation (Buchwald-Hartwig and Ullmann-type couplings): Palladium- or copper-catalyzed cross-coupling with aryl halides or pseudohalides to synthesize diaryl thioethers. These reactions are crucial for constructing complex aromatic structures.

  • Mitsunobu Reaction: Reaction with alcohols in the presence of a phosphine and an azodicarboxylate to form thioethers, often with inversion of stereochemistry at the alcohol carbon. This method is particularly useful for coupling with sensitive or sterically hindered alcohols.[1][2][3]

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds to form β-thioethers.

Q2: My reaction with this compound is sluggish or incomplete. What are the initial troubleshooting steps?

A2: If you are experiencing low conversion, consider the following general troubleshooting steps applicable to most reactions involving this compound:

  • Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can interfere with catalysts or participate in side reactions.

  • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving strong bases or organometallic catalysts.

  • Inert Atmosphere: For oxygen-sensitive reactions, particularly palladium-catalyzed couplings, ensure the reaction is set up and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and oxidation of the thiol.

  • Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers.

  • Concentration: The concentration of reactants can influence reaction rates. If the reaction is slow, increasing the concentration may be beneficial.

Q3: I am observing the formation of a disulfide byproduct. How can I prevent this?

A3: The oxidation of this compound to the corresponding disulfide, bis(3-isopropylphenyl) disulfide, is a common side reaction, particularly under basic conditions or in the presence of air (oxygen).[4][5] To minimize disulfide formation:

  • Degas Solvents: Thoroughly degas your reaction solvent to remove dissolved oxygen.

  • Inert Atmosphere: As mentioned, maintain a strict inert atmosphere throughout the reaction.

  • Avoid Strong Oxidants: Be mindful of any reagents in your reaction mixture that could act as oxidants.

  • Control Basicity: While a base is often necessary, prolonged exposure to strong bases in the presence of air can promote oxidation. Add the base portion-wise or use a milder base if the reaction allows.

  • Work-up Conditions: During the work-up, minimize exposure to air, especially if the solution is basic.

Troubleshooting Guides by Reaction Type

S-Alkylation of this compound

This reaction typically involves the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.

Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation of the thiol.Use a stronger base or ensure stoichiometric equivalence. The pKa of thiophenols is typically around 6-7, so a base with a conjugate acid pKa significantly higher is required for complete deprotonation.
Side reaction: E2 elimination of the alkyl halide.Use a less sterically hindered base. Thiolates are generally less basic and more nucleophilic than alkoxides, which minimizes E2, but a bulky base can still promote elimination with secondary and tertiary halides.[6]
Poor solubility of the thiolate salt.Choose a solvent that effectively solvates the thiolate. Polar aprotic solvents like DMF or DMSO are often good choices.
Formation of Dialkylated Sulfonium Salt Use of a highly reactive alkylating agent.Add the alkylating agent slowly and at a controlled temperature.

Experimental Protocol: Synthesis of Benzyl (3-isopropylphenyl) Sulfide

To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 eq.) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes to ensure complete formation of the thiolate. Slowly add benzyl bromide (1.05 eq.) and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Table 1: Effect of Base and Solvent on the S-Alkylation of a Thiol with Benzyl Bromide (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetonitrileReflux685
2NaHTHFRT492
3Et₃NDCMRT1275
4Cs₂CO₃DMFRT395

Note: This table is illustrative and based on general principles of S-alkylation. Optimal conditions for this compound may vary.

S-Arylation of this compound (Buchwald-Hartwig Type)

This palladium-catalyzed cross-coupling reaction is a powerful method for forming diaryl thioethers.

Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Catalyst deactivation.Ensure strict inert atmosphere and use high-purity, degassed solvents. The choice of palladium precursor and ligand is critical.
Inappropriate ligand.The ligand plays a crucial role in the catalytic cycle. Sterically hindered and electron-rich phosphine ligands often give good results. A ligand screen may be necessary to find the optimal one for your specific substrates.[7]
Incorrect base.The base is crucial for the deprotonation of the thiol and for the overall catalytic cycle. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The strength and nature of the base can significantly impact the yield.
Homocoupling of the Aryl Halide Catalyst system favors this side reaction.Adjust the ligand-to-palladium ratio or screen different ligands.
Disulfide Formation Oxidation of the thiophenol.As previously mentioned, maintain a rigorous inert atmosphere.

Experimental Protocol: Palladium-Catalyzed S-Arylation

In a glovebox or under a strict inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOt-Bu, 2.0 eq.) in a dry, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS. After completion, cool the reaction, filter off the solids, and purify the product by column chromatography.

Mitsunobu Reaction of this compound

The Mitsunobu reaction allows for the conversion of alcohols to thioethers with inversion of stereochemistry.

Common Issues & Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Low acidity of the thiol.The pKa of the nucleophile in a Mitsunobu reaction is critical. Thiophenols are generally acidic enough to participate.[2]
Steric hindrance around the alcohol.For highly hindered secondary alcohols, the reaction may be slow. Increased reaction time or temperature may be required.
Formation of byproducts.The separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Using polymer-supported reagents can simplify purification.
Side Reaction with Azodicarboxylate The thiolate attacks the azodicarboxylate instead of the activated alcohol.This is less common with highly nucleophilic thiolates but can occur. Ensure slow addition of the azodicarboxylate at low temperature.

Experimental Protocol: Mitsunobu Reaction for Thioether Synthesis

To a solution of the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.[1][8] Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS). Concentrate the reaction mixture and purify by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the discussed reactions.

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add base under inert atmosphere A->B 1. Form thiolate C Slowly add alkyl halide B->C D Monitor reaction (TLC/LC-MS) C->D 2. Nucleophilic attack E Quench with water & Extract D->E F Purify by column chromatography E->F 3. Isolate product

General workflow for the S-alkylation of this compound.

S_Arylation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, this compound, Pd precursor, ligand, and base B Add degassed solvent A->B C Heat to reaction temperature B->C D Monitor reaction (TLC/LC-MS) C->D E Cool and filter D->E F Purify by column chromatography E->F

General workflow for the S-arylation of this compound.

Mitsunobu_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve alcohol, this compound, and PPh3 in anhydrous solvent B Dropwise addition of DEAD/DIAD A->B C Warm to RT and stir B->C D Monitor reaction (TLC/LC-MS) C->D E Concentrate reaction mixture D->E F Purify by column chromatography E->F

General workflow for the Mitsunobu reaction with this compound.

References

Troubleshooting guide for 3-Isopropylthiophenol based syntheses

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with 3-isopropylthiophenol.

Frequently Asked Questions (FAQs)

Q1: My S-alkylation reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in S-alkylation reactions involving this compound can stem from several factors. Firstly, incomplete deprotonation of the thiol is a common issue. Since thiols are more acidic than alcohols, a sufficiently strong base is required to form the highly nucleophilic thiolate anion[1][2]. Secondly, the formation of a disulfide byproduct, bis(3-isopropylphenyl) disulfide, can occur through oxidative coupling of the thiol, especially in the presence of air[3]. Lastly, a competing elimination reaction (E2) can reduce the yield if you are using a sterically hindered alkyl halide[1][2].

Q2: I am observing an oily byproduct that is difficult to separate during the purification of my Mitsunobu reaction. What is it and how can I remove it?

A2: The most common byproduct in a Mitsunobu reaction is triphenylphosphine oxide (TPPO). This, along with reduced diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can make purification challenging[3][4]. To remove these byproducts, you can try several methods. Column chromatography is standard, but sometimes TPPO can co-elute with the product. In such cases, precipitating the TPPO by adding a non-polar solvent like diethyl ether or hexane and filtering can be effective[4]. Alternatively, using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by simple filtration[3].

Q3: Can I use this compound in a Michael addition reaction? What conditions are recommended?

A3: Yes, this compound is an excellent nucleophile for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds[5]. These reactions can often be performed under mild, solvent-free conditions[6][7]. Simply mixing the this compound with the Michael acceptor (like an enone) at room temperature may be sufficient to afford the product in high yield[7]. For less reactive substrates, a mild base can be used to catalyze the reaction.

Q4: How can I avoid the formation of the dialkylated sulfide byproduct in my S-alkylation reaction?

A4: The formation of a sulfide (R-S-R) byproduct occurs when the initially formed thiolate reacts with another molecule of the alkyl halide[2]. To minimize this, it is common practice to use an excess of the thiol or to use a different sulfur nucleophile like thiourea. The reaction with thiourea first produces an isothiouronium salt, which is then hydrolyzed to the thiol, preventing the secondary reaction from occurring[3].

Troubleshooting Guides for Key Syntheses

S-Alkylation of this compound

This reaction is a common method for forming thioethers via an SN2 mechanism[1].

Potential CauseRecommended Solution
Incomplete Deprotonation Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. The pKa of thiols is typically around 10-11[1].
Poor Leaving Group Use an alkyl halide with a better leaving group (I > Br > Cl).
Steric Hindrance If using a secondary or tertiary alkyl halide, consider that the SN2 reaction is disfavored. E2 elimination may dominate[1].
Low Reaction Temperature Gently heat the reaction mixture. Monitor by TLC to avoid decomposition.
Side ProductIdentificationMitigation Strategy
Bis(3-isopropylphenyl) disulfide Typically appears as a less polar spot on TLC. Confirm with MS.Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation[3].
Sulfide (R-S-R') Higher molecular weight peak in MS.Use an excess of the thiol relative to the alkyl halide, or use the thiourea method[2].
Mitsunobu Reaction with this compound

The Mitsunobu reaction allows for the conversion of alcohols to thioethers with inversion of stereochemistry[3][4].

Potential CauseRecommended Solution
Sterically Hindered Alcohol The reaction is most effective for primary and secondary alcohols. Tertiary alcohols generally do not react[4]. For bulky secondary alcohols, reaction times may be longer or require heating.
Incorrect Reagent Addition Order Typically, the alcohol, thiol, and triphenylphosphine are mixed before the slow, cooled addition of DEAD or DIAD[3]. If this fails, pre-forming the betaine by adding DEAD to PPh₃ first may improve results.
Side reaction with Azodicarboxylate If the thiol is not acidic enough, the azodicarboxylate can act as the nucleophile instead. This is less of a concern for thiols (pKa ~10-11) than for less acidic nucleophiles[3].
IssueRecommended Solution
Triphenylphosphine oxide (TPPO) co-elution After concentrating the reaction mixture, dilute with a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether, hexanes), then filter[4].
Reduced azodicarboxylate byproduct This can often be removed with careful column chromatography or by washing the organic layer with an acidic aqueous solution.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (3-isopropylphenyl) Sulfide (S-Alkylation)

This protocol describes a typical S-alkylation using benzyl bromide.

  • Reagent Preparation : Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Base Addition : Add a base such as potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (N₂).

  • Alkyl Halide Addition : Slowly add benzyl bromide (1.05 eq) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, filter off the base. Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Alkyl (3-isopropylphenyl) Sulfide via Mitsunobu Reaction

This protocol is for the reaction of this compound with a primary or secondary alcohol.

  • Reaction Setup : In an oven-dried flask under an inert atmosphere (N₂), dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF[4].

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed[4].

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification : Concentrate the reaction mixture in vacuo. Add diethyl ether to precipitate the triphenylphosphine oxide and filter. The filtrate can then be concentrated and purified by column chromatography.

Protocol 3: Synthesis of a Michael Adduct (Conjugate Addition)

This protocol describes the reaction of this compound with methyl vinyl ketone.

  • Reaction Setup : In a round-bottom flask, mix this compound (2.0 eq) and methyl vinyl ketone (1.0 eq)[7].

  • Reaction : Stir the mixture at room temperature. The reaction is often exothermic. No solvent is required, but a minimal amount of a solvent like THF or CH₂Cl₂ can be used if desired[6].

  • Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes[7].

  • Purification : The crude product can be directly purified by column chromatography on silica gel to yield the 1,4-adduct.

Data Presentation

Table 1: Representative Yields for S-Alkylation of this compound with Benzyl Halides

Benzyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF25392
Benzyl chlorideNaHTHF25585
4-Nitrobenzyl bromideK₂CO₃Acetonitrile25295
2-Chlorobenzyl bromideK₂CO₃DMF50488

Note: Data is representative and based on typical thiol alkylation reactions.

Table 2: Influence of Solvent on Michael Addition Yield

Michael AcceptorSolventTemperature (°C)Time (min)Yield (%)
Methyl Vinyl KetoneSolvent-free303093[7]
Methyl Vinyl KetoneWater303032[6]
Methyl Vinyl KetoneAcetonitrile303072[6]
Methyl Vinyl KetoneDiethyl Ether303079[6]

Note: Data is based on reported yields for thiophenol and is expected to be comparable for this compound.[6][7]

Visualizations

experimental_workflow reactant_prep Reactant Preparation (this compound, Electrophile, Base/Reagents) reaction_setup Reaction Setup (Solvent, Inert Atmosphere, Temperature Control) reactant_prep->reaction_setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for this compound syntheses.

troubleshooting_low_yield start Low Product Yield check_sm Check TLC/NMR of crude: Any starting material left? start->check_sm side_products Are there significant side products? check_sm->side_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes workup_loss Product lost during work-up/purification? side_products->workup_loss No oxidation Oxidation to Disulfide? side_products->oxidation Yes workup_sol Solutions: - Check pH during extraction - Use different chromatography solvent system - Avoid overly vigorous separation workup_loss->workup_sol Yes incomplete_rxn_sol Solutions: - Increase reaction time/temp - Use stronger base/more reagent - Check reagent purity incomplete_rxn->incomplete_rxn_sol oxidation_sol Solution: - Use degassed solvents - Run under inert atmosphere (N₂/Ar) oxidation->oxidation_sol s_alkylation_mechanism S-Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack thiophenol 3-iso-Pr-Ph-SH thiolate 3-iso-Pr-Ph-S⁻ thiophenol->thiolate plus1 + base :B⁻ base_H H-B base->base_H arrow1 plus2 + benzyl_bromide Bn-Br product 3-iso-Pr-Ph-S-Bn bromide Br⁻ thiolate_2 3-iso-Pr-Ph-S⁻ product_2 3-iso-Pr-Ph-S-Bn thiolate_2->product_2 plus3 + benzyl_bromide_2 Bn-Br bromide_2 Br⁻ benzyl_bromide_2->bromide_2 arrow2 plus4 +

References

Impact of solvent choice on 3-Isopropylthiophenol reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Isopropylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this compound in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where solvent choice is critical for this compound?

A1: Solvent selection is crucial in several key reactions involving this compound, including:

  • Nucleophilic Substitution (SNAr and SN2): As a potent nucleophile, the thiolate anion of this compound readily participates in substitution reactions. Solvent polarity and proticity play a significant role in reaction rates and mechanisms.

  • Michael Additions: The conjugate addition of this compound to α,β-unsaturated carbonyl compounds is a common transformation where the solvent can influence reaction speed and, in some cases, stereoselectivity.

  • Oxidation: The oxidation of the thiol group to a disulfide or higher oxidation states (sulfoxide, sulfone) is sensitive to the solvent, which can affect the activity of the oxidizing agent and the stability of intermediates.

Q2: How do different solvent classes affect the nucleophilicity of this compound?

A2: The nucleophilicity of this compound, particularly its conjugate base (3-isopropylthiophenolate), is strongly influenced by the solvent:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the thiolate anion, creating a solvent shell that stabilizes and "hides" the nucleophile. This can decrease its reactivity in SN2-type reactions.[1][2] However, for SN1 reactions, these solvents are beneficial as they can stabilize the carbocation intermediate.[1][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): In these solvents, the thiolate anion is not as strongly solvated, leaving it "naked" and highly nucleophilic.[2] This dramatically increases the rate of SN2 reactions.

  • Nonpolar Solvents (e.g., toluene, hexane): The limited solubility of the thiolate salt in nonpolar solvents often leads to very slow reaction rates for nucleophilic substitutions.

Q3: For a Michael addition with this compound, what would be a good starting solvent?

A3: For thia-Michael additions, a polar protic solvent like ethanol often provides a good balance of solubility for the reactants and can facilitate proton transfer steps in the mechanism. In a study on the thia-Michael addition of various thiophenols, ethanol was found to give the best results compared to dichloromethane (DCM), chloroform, acetonitrile, water, and toluene.[4]

Q4: Can solvent choice help to control the level of oxidation of this compound?

A4: Yes, solvent choice can influence the outcome of oxidation reactions. For selective oxidation to the disulfide, less polar solvents are often preferred to minimize over-oxidation. For oxidation to sulfoxides or sulfones, the choice of solvent will depend on the oxidizing agent used. It is important to consult specific literature for the chosen oxidant as solvent compatibility and reactivity can vary widely.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion(s)
Slow or no reaction in a nucleophilic substitution 1. Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction can significantly slow it down. 2. Poor solubility of reactants. 1. Switch to a polar aprotic solvent: For SN2 reactions, try DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the thiolate. 2. Ensure all reactants are soluble: If using a nonpolar solvent, consider a co-solvent or a different solvent system.
Low yield in a Michael addition 1. Unfavorable equilibrium. 2. Slow reaction rate. 1. Use a suitable catalyst: A mild base is often used to generate the thiolate in situ. 2. Optimize the solvent: While ethanol is a good starting point, screening other polar solvents like methanol or isopropanol may improve the yield. In some cases, solvent-free conditions have been shown to be effective for Michael additions of thiols.[5]
Formation of disulfide byproduct Oxidation of the thiol by air. 1. Degas all solvents: Use techniques like sparging with nitrogen or argon. 2. Maintain an inert atmosphere: Run the reaction under a nitrogen or argon blanket.
Over-oxidation to sulfoxide or sulfone Oxidizing agent is too strong or reaction conditions are too harsh. 1. Choose a milder oxidizing agent. 2. Control the stoichiometry of the oxidant. 3. Lower the reaction temperature. 4. Select a solvent that modulates the reactivity of the oxidant.

Quantitative Data Summary

The following tables summarize quantitative data from studies on thiophenol derivatives, which can serve as a useful reference for experiments with this compound.

Table 1: Effect of Solvent on Thia-Michael Addition Yield

Reaction: Thiophenol derivative + α,β-unsaturated carbonyl

Thiophenol Derivativeα,β-Unsaturated CarbonylSolventCatalystYield (%)Reference
Various Thiophenols(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneEthanolZn(L-Pro)2High[4]
ThiophenolMethyl vinyl ketoneSolvent-freeNone93[5]
4-ChlorothiophenolMethyl vinyl ketoneSolvent-freeNone98[5]
4-MethylthiophenolMethyl vinyl ketoneSolvent-freeNone85[5]

Table 2: Solvent Effects on Nucleophilic Substitution Rates

The following is illustrative of general trends in SN2 reactions.

NucleophileSubstrateSolventRelative Rate
N3-n-BuBrMethanol1
N3-n-BuBrH2O7
N3-n-BuBrDMSO1,300
N3-n-BuBrDMF2,800
N3-n-BuBrAcetonitrile5,000

(Data adapted from general organic chemistry principles for illustrative purposes)

Experimental Protocols

Protocol 1: General Procedure for Thia-Michael Addition in Ethanol

  • To a round-bottom flask, add the α,β-unsaturated compound (1.0 mmol) and this compound (1.1 mmol).

  • Add ethanol (5-10 mL) to dissolve the reactants.

  • If required, add a catalytic amount of a mild base (e.g., triethylamine, 0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SN2 Reaction in DMF

  • To a dry, inert-atmosphere flask, add a solution of the electrophile (1.0 mmol) in anhydrous DMF (5 mL).

  • In a separate flask, prepare the sodium salt of this compound by reacting this compound (1.05 mmol) with sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL) at 0 °C. Caution: Hydrogen gas is evolved.

  • Slowly add the solution of the electrophile to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Pathways

G cluster_sn2 Troubleshooting S_N2 Reactions A Slow or No S_N2 Reaction B Check Solvent A->B C Is it Polar Protic? (e.g., EtOH, H2O) B->C Analyze E Is it Nonpolar? (e.g., Toluene) B->E Analyze D Switch to Polar Aprotic (e.g., DMF, DMSO) C->D Yes F Check Solubility C->F No H Reaction Rate Improved D->H E->F Yes G Consider Polar Aprotic Solvent F->G G->H G cluster_path Solvent Influence on Nucleophilicity cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent Thiolate Thiolate Anion H_bond H-Bonded (Solvated) Thiolate->H_bond H-Bonding Naked "Naked" Anion Thiolate->Naked No H-Bonding Low_Nu Lower Reactivity H_bond->Low_Nu High_Nu Higher Reactivity Naked->High_Nu

References

Technical Support Center: Catalyst Selection and Optimization for 3-Isopropylthiophenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isopropylthiophenol and related sterically hindered thiophenols in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for C-S cross-coupling reactions with this compound?

A1: The most common catalysts fall into two main categories: palladium-based and copper-based systems. Palladium catalysts, often used in Buchwald-Hartwig amination-type C-S coupling, are highly efficient but can be sensitive to air and moisture.[1][2] Copper catalysts, used in Ullmann-type reactions, are more economical but may require higher reaction temperatures.[3][4] Recently, visible-light-promoted, metal-free C-S coupling reactions have also emerged as a milder alternative.[5]

Q2: How does the steric hindrance of the isopropyl group on this compound affect catalyst selection and reaction conditions?

A2: The isopropyl group introduces significant steric bulk near the reactive thiol group, which can hinder the approach of the catalyst and the aryl halide. This can lead to slower reaction rates and lower yields.[6][7] To overcome this, it is often necessary to use catalysts with bulky, electron-rich ligands that can promote oxidative addition and reductive elimination steps in the catalytic cycle. For copper-catalyzed reactions, specific ligands like pyrrole-ols have been developed to facilitate the coupling of sterically hindered substrates.[7][8] Higher reaction temperatures and longer reaction times may also be required.

Q3: What are the typical side reactions observed in C-S coupling with this compound, and how can they be minimized?

A3: Common side reactions include the formation of di(3-isopropylphenyl) disulfide through oxidative self-coupling of the thiol, and catalyst deactivation. Disulfide formation can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and by using a suitable base to deprotonate the thiol in situ. Catalyst deactivation can occur through the formation of stable off-cycle complexes. The choice of appropriate ligands and reaction conditions is crucial to minimize these side reactions.[9]

Q4: How can I purify the final aryl thioether product from the reaction mixture?

A4: Purification is typically achieved using column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the product. It is important to remove the catalyst, unreacted starting materials, and any side products. In some cases, if the product is a solid, recrystallization can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium or copper catalyst may be deactivated due to exposure to air or moisture. 2. Steric Hindrance: The bulky isopropyl group may be preventing efficient coupling. 3. Inappropriate Ligand: The ligand may not be suitable for coupling a sterically hindered thiol. 4. Incorrect Base: The base may not be strong enough to deprotonate the thiol effectively. 5. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar).[2] 2. Switch to a catalyst system known to be effective for sterically hindered substrates. Consider ligands with increased steric bulk.[7][8] 3. For Pd catalysis, try bulky, electron-rich phosphine ligands. For Cu catalysis, consider using specialized ligands like 1,10-phenanthroline or a pyrrole-ol ligand.[7][8] 4. Use a stronger base such as NaOt-Bu or K₃PO₄. 5. Increase the reaction temperature in increments of 10-20 °C.
Formation of Significant Amount of Disulfide Byproduct 1. Presence of Oxygen: The reaction is not being carried out under sufficiently inert conditions. 2. Slow Coupling Reaction: The desired cross-coupling is slow, allowing for the competing oxidation of the thiolate.1. Thoroughly degas all solvents and purge the reaction vessel with an inert gas before adding reagents. 2. Optimize the reaction conditions (catalyst, ligand, temperature) to increase the rate of the C-S coupling reaction.
Incomplete Consumption of Starting Materials 1. Insufficient Catalyst Loading: The amount of catalyst is not enough to drive the reaction to completion. 2. Short Reaction Time: The reaction has not been allowed to run for a sufficient duration. 3. Catalyst Poisoning: Impurities in the starting materials or solvents may be deactivating the catalyst.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 3. Ensure the purity of all reagents and solvents.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts: The desired product and impurities have similar polarities. 2. Residual Catalyst in the Product: The metal catalyst is not fully removed during workup and chromatography.1. Try different solvent systems for column chromatography or consider alternative purification techniques like preparative TLC or recrystallization. 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent (e.g., EDTA for copper) to help remove residual metal.

Catalyst and Condition Comparison for Aryl Thioether Synthesis

Table 1: Comparison of Palladium-Based Catalyst Systems for C-S Coupling of Aryl Halides with Thiols

Catalyst PrecursorLigandBaseSolventTemp (°C)Aryl HalideThiolYield (%)Reference
Pd(OAc)₂XantphosNaOt-BuToluene110Aryl BromideThiophenol85-95(Adapted from[9])
Pd₂(dba)₃CyPF-tBuK₃PO₄Dioxane100Aryl ChlorideThiophenol80-90(Adapted from[11])
Pd(OAc)₂DiPPFCs₂CO₃Toluene100Aryl BromideAlkyl Thiol75-90(Adapted from[11])

Table 2: Comparison of Copper-Based Catalyst Systems for C-S Coupling of Aryl Halides with Thiols

Catalyst PrecursorLigandBaseSolventTemp (°C)Aryl HalideThiolYield (%)Reference
CuINoneK₂CO₃NMP100Aryl IodideThiophenol90-98[3]
CuI1,10-PhenanthrolineK₃PO₄DMF120Aryl BromideThiophenol85-95(Adapted from[4])
Cu₂ONoneCs₂CO₃DMSO110Aryl IodideAlkyl Thiol80-90(Adapted from[4])

Table 3: Visible-Light-Promoted C-S Coupling of Aryl Halides with Thiols

CatalystBaseSolventLight SourceTemp (°C)Aryl HalideThiolYield (%)Reference
None (Metal-Free)Cs₂CO₃DMSOWhite LEDsRoom TempAryl Iodide/BromideThiophenol85-97[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)

experimental_workflow_pd cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Oven-dried reaction vessel add_solids Add Pd catalyst, ligand, and base prep_vessel->add_solids inert_atm Evacuate and backfill with N₂/Ar (3x) add_solids->inert_atm add_solvent Add anhydrous solvent inert_atm->add_solvent add_thiol Add this compound add_solvent->add_thiol add_halide Add aryl halide add_thiol->add_halide heat_stir Heat to desired temperature and stir add_halide->heat_stir monitor Monitor reaction by TLC/GC-MS heat_stir->monitor cool Cool to room temperature monitor->cool quench Quench with water/sat. NH₄Cl cool->quench extract Extract with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Palladium-Catalyzed C-S Coupling Workflow
  • Reaction Setup: To an oven-dried reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the this compound (1.0 equivalent) followed by the aryl halide (1.2 equivalents) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed C-S Cross-Coupling (Ullmann Type)
  • Reaction Setup: To a reaction tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if any, e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add the solvent (e.g., DMF or DMSO), followed by this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 5-10 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for 12-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Signaling Pathways and Logical Relationships

catalyst_selection_logic start Start: C-S Coupling of This compound substrate_analysis Analyze Substrate Steric Hindrance start->substrate_analysis high_sterics High Steric Hindrance substrate_analysis->high_sterics Isopropyl group present low_sterics Low to Moderate Steric Hindrance substrate_analysis->low_sterics Less hindered thiol catalyst_choice_high Select Catalyst for Hindered Substrates high_sterics->catalyst_choice_high catalyst_choice_low Select General Purpose Catalyst low_sterics->catalyst_choice_low pd_bulky_ligand Pd with Bulky Ligand (e.g., Buchwald type) catalyst_choice_high->pd_bulky_ligand cu_special_ligand Cu with Specialized Ligand (e.g., pyrrole-ol) catalyst_choice_high->cu_special_ligand pd_std_ligand Standard Pd Catalyst (e.g., Pd/Xantphos) catalyst_choice_low->pd_std_ligand cu_ligand_free Ligand-Free Cu Catalyst catalyst_choice_low->cu_ligand_free visible_light Visible-Light Metal-Free catalyst_choice_low->visible_light optimization Proceed to Reaction Optimization pd_bulky_ligand->optimization cu_special_ligand->optimization pd_std_ligand->optimization cu_ligand_free->optimization visible_light->optimization

Catalyst Selection Logic for Thiophenol C-S Coupling

troubleshooting_flow start Reaction Issue Encountered issue_type Identify Primary Issue start->issue_type no_product Low/No Product issue_type->no_product Yield side_product Major Side Product (e.g., Disulfide) issue_type->side_product Purity incomplete_conv Incomplete Conversion issue_type->incomplete_conv Conversion check_catalyst Check Catalyst/Ligand System (Steric Compatibility) no_product->check_catalyst check_conditions Check Reaction Conditions (Inertness, Temperature) side_product->check_conditions check_reagents Check Reagent Stoichiometry and Purity incomplete_conv->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature/Time check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents solution Problem Resolved optimize_catalyst->solution optimize_conditions->solution purify_reagents->solution

Troubleshooting Workflow for this compound Reactions

References

Technical Support Center: Managing 3-Isopropylthiophenol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of 3-Isopropylthiophenol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound is an organosulfur compound containing a thiol (-SH) group attached to a benzene ring with an isopropyl substituent. Thiols, also known as mercaptans, are notorious for their strong, unpleasant odors, which can be detected by the human nose at very low concentrations (parts per million).[1][2] This is the same class of compounds added to natural gas to give it a detectable smell for safety purposes.[1]

Q2: What are the primary safety concerns when working with this compound?

A2: Besides its potent stench, (4-Isopropyl)thiophenol, a similar compound, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[3][4] It is also a respiratory irritant.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4]

Q3: What are the immediate steps I should take to mitigate the odor during an experiment?

A3: All work with this compound must be conducted in a certified chemical fume hood.[1][5] Employ engineering controls such as a bleach trap or a cold trap to capture volatile thiols before they can be exhausted from the fume hood.[1][5] Keeping all containers sealed and using closed or isolated reaction systems are also essential.[6]

Q4: How should I dispose of waste contaminated with this compound?

A4: All liquid and solid waste containing this compound should be treated as hazardous waste.[4][5] Disposable materials like gloves and paper towels should be sealed in a plastic bag and placed in a designated hazardous waste container.[5] Liquid waste should be collected in a sealed container, properly labeled to indicate the presence of thiols.[6][7]

Troubleshooting Guide

Problem Possible Cause Solution
Persistent thiol odor in the lab despite using a fume hood. Vapors may be escaping from the fume hood exhaust.Implement a bleach trap connected to your apparatus to neutralize the thiol vapors before they enter the fume hood's exhaust system.[1][6] Ensure the fume hood sash is kept as low as possible.
Contaminated equipment or surfaces outside the fume hood.Thoroughly decontaminate all glassware, surfaces, and equipment that may have come into contact with the thiol using a bleach solution.[1][5][7] Place open containers of diluted bleach in the lab to help neutralize ambient odors.[7]
Improper storage of the chemical.Store this compound in its original, tightly sealed container in a dedicated, ventilated cabinet within the fume hood.[5]
White precipitate forming in the bleach trap. The thiol is being oxidized to its disulfide, which is less soluble.This is an expected outcome and indicates the trap is working.[7] If the precipitate clogs the trap, carefully replace the bleach solution.
Odor complaints from adjacent labs. Odor is spreading through the building's ventilation system.In addition to using a bleach trap for your experiment, placing open containers of diluted bleach in your lab can help reduce ambient odor levels that might be drawn into the ventilation system.[7] Review your experimental protocol to minimize the amount of thiol used.[5]

Experimental Protocols

Protocol 1: Setting Up a Bleach Trap for Odor Neutralization

This protocol details the assembly of a bleach trap to neutralize volatile thiols released during a reaction.

Materials:

  • Two gas washing bottles or bubblers

  • Commercial grade bleach (sodium hypochlorite solution, ~5-6%)[1]

  • Potassium hydroxide (KOH) solution (optional, for neutralizing HCl generated)

  • Tubing

  • Clamps

Methodology:

  • Fill the first gas washing bottle to about halfway with commercial-grade bleach.[1]

  • (Optional) Fill the second gas washing bottle to about halfway with a potassium hydroxide solution. This will neutralize any hydrochloric acid that may be generated from the oxidation reaction.[1]

  • Connect the exhaust outlet of your reaction apparatus to the inlet of the first gas washing bottle (the bleach trap) using chemical-resistant tubing. Ensure the tubing extends below the surface of the bleach.

  • Connect the outlet of the bleach trap to the inlet of the second gas washing bottle (the KOH trap), if used.

  • Vent the outlet of the final trap to the back of the fume hood.[6]

  • Secure all components with clamps to prevent tipping.

  • Maintain a gentle flow of inert gas through the reaction to carry the volatile thiols into the trap, aiming for a bubbling rate of 1-2 bubbles per second.[6]

Diagram of Bleach Trap Setup:

BleachTrap Reaction Reaction Vessel EmptyTrap Empty Trap (prevents backflow) Reaction->EmptyTrap Vapors BleachTrap Bleach Trap EmptyTrap->BleachTrap KOHTrap KOH Trap (Optional) BleachTrap->KOHTrap FumeHood Fume Hood Exhaust KOHTrap->FumeHood

Caption: Workflow for a bleach trap system.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol outlines the procedure for cleaning and decontaminating glassware and lab surfaces contaminated with this compound.

Materials:

  • Commercial grade bleach

  • Water

  • A large container (e.g., a bucket or plastic tub) for a bleach bath[6]

  • Personal protective equipment (gloves, lab coat, safety glasses)

Methodology:

  • Prepare a bleach bath by creating a 1:1 mixture of bleach and water in a suitable container.[6] The container should be large enough to fully submerge the glassware.

  • Immediately after use, and within the fume hood, place all contaminated glassware into the bleach bath.[6]

  • Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[6]

  • For larger pieces of equipment that cannot be submerged, fill them with the bleach solution, seal, and let them soak in the fume hood.[6]

  • After soaking, thoroughly rinse the glassware with water before proceeding with standard washing procedures.[6]

  • Wipe down all potentially contaminated surfaces in the fume hood with a bleach solution.[1]

Diagram of Decontamination Workflow:

DecontaminationWorkflow Start Contaminated Glassware/Surface PrepareBleach Prepare 1:1 Bleach:Water Solution Start->PrepareBleach Soak Soak in Bleach Bath (≥14 hours) PrepareBleach->Soak Rinse Thoroughly Rinse with Water Soak->Rinse Wash Proceed with Standard Washing Rinse->Wash End Decontaminated Wash->End

Caption: Glassware decontamination workflow.

Quantitative Data Summary

PropertyValue
CAS Number 4946-14-9[8]
Molecular Formula C9H12S[8]
Molecular Weight 152.26 g/mol [8]
Appearance Colorless to light yellow liquid[2][8]
Odor Strong, unpleasant, stench[2][3][4]
Boiling Point 99-100 °C at 14 mm Hg[8]
Density 0.979 g/mL at 25 °C[8]
Refractive Index n20/D 1.552[8]

The following table provides a qualitative comparison of common odor control methods for thiols.

MethodEffectivenessAdvantagesDisadvantages
Bleach (Sodium Hypochlorite) Oxidation HighReadily available, effective at oxidizing thiols to less odorous compounds.[1][5][7]Can produce precipitates (disulfides) that may cause blockages.[7] The reaction can be exothermic.[1]
Hydrogen Peroxide Oxidation HighEffective at neutralizing thiol odors.[7]May require basic conditions to be effective.
Potassium Bromate (KBrO3) Oxidation Moderate-HighSelectively oxidizes thiols to disulfides, which are less odorous.[9]Adds another chemical reagent to the reaction mixture that may need to be removed.
Iodine Oxidation Moderate-HighCan be used for titration to determine the amount of thiol present.[9]Requires additional workup steps to remove excess iodine and byproducts.[9]
Extraction with Base VariableCan be effective for removing acidic thiols.May not be suitable for all reaction mixtures, as it can cause hydrolysis of other functional groups (e.g., esters).[9]
Cold Trap ModerateCan trap volatile compounds, preventing their release into the fume hood exhaust.[1][5]Less effective for less volatile thiols and does not neutralize the odor.

References

Stability issues of 3-Isopropylthiophenol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-isopropylthiophenol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other thiophenols, is its susceptibility to oxidation. The thiol group (-SH) can be oxidized to form a disulfide bond, leading to the formation of 3,3'-diisopropyldiphenyldisulfide. This process can be accelerated by the presence of oxygen, metal ions, and basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: In acidic to neutral pH, the thiol group is protonated (-SH) and is relatively less reactive towards oxidation. However, strong acidic conditions in the presence of oxidizing agents can still lead to degradation.

  • Basic Conditions: Under basic conditions, the thiol group can be deprotonated to form the thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation, leading to a faster rate of disulfide formation.[1][2] Therefore, this compound is generally less stable in basic solutions.

Q3: What are the likely degradation products of this compound?

A3: The most common degradation product is the corresponding disulfide, formed by the oxidation of two molecules of this compound. Under more vigorous oxidative conditions, further oxidation to sulfenic, sulfinic, and ultimately sulfonic acids can occur.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Work under an inert atmosphere: Use nitrogen or argon to purge your reaction vessels and solvents to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.

  • Control the pH: If possible, maintain a neutral or slightly acidic pH to reduce the rate of oxidation.

  • Avoid metal contaminants: Traces of metal ions can catalyze the oxidation of thiols. Use high-purity reagents and solvents.

  • Store properly: Store this compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound during workup Oxidation to disulfide, which may have different solubility and chromatographic properties.- Work quickly and at low temperatures. - Use degassed solvents for extraction. - Consider adding a reducing agent like dithiothreitol (DTT) in small amounts if compatible with your downstream steps.
Appearance of an unexpected peak in HPLC analysis Formation of 3,3'-diisopropyldiphenyldisulfide or other oxidation products.- Confirm the identity of the new peak by LC-MS or by synthesizing the suspected disulfide as a reference standard. - Review your experimental conditions to identify potential sources of oxidation (e.g., exposure to air, basic pH).
Inconsistent results between experimental runs Variable levels of oxygen or metal ion contamination.- Standardize your procedure for solvent degassing and use of inert atmosphere. - Ensure all glassware is thoroughly cleaned to remove trace metals.
Reaction mixture changes color (e.g., turns yellow) This may indicate the formation of various oxidation byproducts.- Analyze a sample of the colored solution by HPLC or UV-Vis spectroscopy to identify the chromophore. - Take precautions to prevent oxidation as described in the FAQs.

Quantitative Stability Data

pHTemperature (°C)Time (hours)Degradation (%) of 4-mercaptophenylacetic acidPrimary Degradation Product
4.02524< 1Disulfide
7.42524~ 5Disulfide
9.02524> 20Disulfide

This data is representative and intended to illustrate the effect of pH on aryl thiol stability. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical procedure for assessing the stability of this compound under acidic and basic stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • A validated HPLC method for the quantification of this compound and its potential degradation products.

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an appropriate amount of NaOH before HPLC analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 40°C).

    • Withdraw aliquots at the same time points as the acidic stress study.

    • Neutralize the aliquots with an appropriate amount of HCl before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate under the same conditions.

4. HPLC Analysis:

  • Analyze the withdrawn and neutralized aliquots using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from its degradation products.

  • Quantify the amount of this compound remaining and any degradation products formed at each time point.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Troubleshooting_Guide start Start: Inconsistent Results or Unexpected Product check_oxidation Is oxidation suspected? start->check_oxidation implement_precautions Implement Anti-Oxidation Measures: - Inert atmosphere (N2/Ar) - Degassed solvents - Control pH (neutral/acidic) - Use high-purity reagents check_oxidation->implement_precautions Yes analyze_byproducts Analyze Unexpected Products: - LC-MS for identification - Synthesize reference standards check_oxidation->analyze_byproducts No re_run_experiment Re-run Experiment implement_precautions->re_run_experiment analyze_byproducts->re_run_experiment problem_solved Problem Resolved re_run_experiment->problem_solved

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_stock 1. Prepare Stock Solution of this compound stress_conditions 2. Expose to Stress Conditions prep_stock->stress_conditions acid_stress Acidic (e.g., 0.1 M HCl) stress_conditions->acid_stress base_stress Basic (e.g., 0.1 M NaOH) stress_conditions->base_stress control Neutral (e.g., pH 7 Buffer) stress_conditions->control sampling 3. Withdraw Aliquots at Time Intervals acid_stress->sampling base_stress->sampling control->sampling neutralize 4. Neutralize Samples sampling->neutralize hplc_analysis 5. Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis 6. Quantify Degradation and Determine Kinetics hplc_analysis->data_analysis

Caption: Forced degradation experimental workflow.

References

Validation & Comparative

Unraveling the Reactivity of 3-Isopropylthiophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiophenol derivatives is paramount for designing effective synthetic routes and novel therapeutics. This guide provides a comparative analysis of the reactivity of 3-isopropylthiophenol against other substituted thiophenols, supported by experimental data and detailed protocols.

The reactivity of thiophenols is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. These substituents can modulate the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and the stability of reaction intermediates. The isopropyl group at the meta-position in this compound introduces a unique combination of a weak electron-donating effect and significant steric bulk, influencing its behavior in key chemical transformations.

Comparative Reactivity Insights

The nucleophilicity of thiophenols, a key determinant of their reactivity in many reactions, is influenced by the electron-donating or electron-withdrawing nature of the ring substituents. In general, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. Theoretical calculations of nucleophilicity indices for a range of substituted thiophenols generally show that thiophenols are more nucleophilic than their corresponding phenols.[1]

While specific kinetic data for this compound is not abundant in publicly available literature, we can infer its reactivity relative to other thiophenols based on established principles of physical organic chemistry and available data for structurally related compounds. The isopropyl group is considered a weak electron-donating group, which would suggest a slight increase in nucleophilicity compared to unsubstituted thiophenol. However, its primary influence is often steric.

Data Summary

To provide a quantitative basis for comparison, the following table summarizes the calculated local nucleophilicity index (Nk-) for various thiophenols. A higher Nk- value indicates greater nucleophilicity.

Thiophenol DerivativeSubstituentPositionCalculated Nucleophilicity Index (Nk-)
Thiophenol-H-(Reference Value)
p-Thiocresol-CH3paraHigher than Thiophenol
p-Nitrothiophenol-NO2paraLower than Thiophenol

Experimental studies on the acetylation of various phenols and thiophenols have shown that thiophenols are generally more reactive than phenols.[1] For instance, in a comparative study, p-thiocresol was found to react faster than thiophenol, consistent with the electron-donating effect of the methyl group.[1] Conversely, p-nitrothiophenol, with a strong electron-withdrawing group, exhibits significantly lower nucleophilicity.[1]

Key Reaction Types and the Influence of the Isopropyl Group

The reactivity of this compound can be contextualized within two major classes of reactions: nucleophilic aromatic substitution (SNAr) and Michael additions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[2][3] The reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex.[2][3]

The electron-donating nature of the isopropyl group in this compound would slightly deactivate the ring towards nucleophilic attack if it were part of the electrophile. However, when acting as the nucleophile, the electronic effect would enhance its reactivity. The steric bulk of the meta-isopropyl group is less likely to directly hinder the approach of the sulfur nucleophile to the electrophilic center compared to an ortho-substituent.

dot

SNAr_Mechanism A Aryl Halide (Ar-X) + Thiophenolate (Ar'-S⁻) B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Product (Ar-S-Ar') + Halide (X⁻) B->C Leaving Group Departure

Figure 1: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiolates are excellent nucleophiles for this reaction. The rate of the Michael addition is influenced by the nucleophilicity of the thiolate and steric hindrance around the nucleophilic center.

The weak electron-donating effect of the isopropyl group in this compound would increase the electron density on the sulfur, making it a slightly stronger nucleophile than unsubstituted thiophenol. The steric bulk at the meta-position is not expected to significantly impede the addition to the β-carbon of the Michael acceptor.

dot

Michael_Addition_Workflow cluster_0 Reaction Steps A α,β-Unsaturated Carbonyl + Thiophenolate B Enolate Intermediate A->B 1,4-Conjugate Addition C Protonation B->C D Thioether Product C->D

Figure 2: Experimental workflow for a typical Michael addition reaction.

Experimental Protocols

The following are generalized protocols for conducting comparative reactivity studies of thiophenols.

General Procedure for Kinetic Analysis of SNAr Reactions

This protocol is adapted from studies on the kinetics of SNAr reactions.[4]

  • Materials: Substituted thiophenol, an activated aryl halide (e.g., 2,4-dinitrochlorobenzene), a suitable buffer solution (e.g., phosphate buffer), and a solvent (e.g., aqueous ethanol).

  • Preparation of Solutions: Prepare stock solutions of the thiophenol and the aryl halide of known concentrations in the chosen solvent.

  • Reaction Initiation: In a thermostated cuvette, mix the buffer solution and the thiophenol solution. Initiate the reaction by adding a small aliquot of the aryl halide stock solution.

  • Data Acquisition: Monitor the progress of the reaction by observing the formation of the product using a UV-Vis spectrophotometer at a predetermined wavelength. Record the absorbance at regular time intervals.

  • Data Analysis: Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the reactant in excess.

General Procedure for Comparative Analysis of Michael Addition Reactions

This protocol is based on methodologies used for studying Michael additions.

  • Materials: Substituted thiophenol, an α,β-unsaturated carbonyl compound (Michael acceptor, e.g., N-ethylmaleimide), a base catalyst (e.g., triethylamine), and a solvent (e.g., acetonitrile).

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, dissolve the Michael acceptor and the substituted thiophenol in the solvent.

  • Reaction Initiation: Initiate the reaction by adding the base catalyst.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at specific time points. Quench the reaction in the aliquots (e.g., by acidification).

  • Analysis: Analyze the composition of the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product over time.

  • Data Analysis: Plot the concentration of the reactants versus time to determine the initial reaction rates. Compare the initial rates for different substituted thiophenols to assess their relative reactivity.

Conclusion

The reactivity of this compound is a balance of the weak electron-donating effect and the steric influence of the meta-isopropyl group. While direct comparative kinetic data is limited, established principles suggest that it is a slightly more potent nucleophile than unsubstituted thiophenol. Its steric profile at the meta-position makes it an interesting candidate for reactions where ortho-substitution might be problematic. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to generate specific, quantitative data for their systems of interest. This will enable a more precise understanding and prediction of its behavior in various synthetic applications.

References

A Comparative Guide to the Validation of 3-Isopropylthiophenol Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 3-Isopropylthiophenol purity. We present objective comparisons of their performance, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly suitable.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

  • Methanol (for sample preparation)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution of this compound at the same concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the mass spectral data it provides.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution of this compound at the same concentration.

5. Validation Parameters: Similar to HPLC, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data for the validation of this compound purity by HPLC and GC-MS. These values are based on typical performance for similar aromatic thiol compounds.

Table 1: Comparison of Chromatographic and Validation Parameters

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity
Typical Column C18 reversed-phase5% Phenyl-methylpolysiloxane
Eluent/Carrier Gas Acetonitrile/WaterHelium
Detection UV AbsorbanceMass Spectrometry
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Table 2: Suitability for Impurity Analysis

Impurity TypeHPLC SuitabilityGC-MS SuitabilityRationale
Isomeric Impurities GoodExcellentGC often provides better resolution for isomers.
Disulfide Impurity ExcellentGoodThe disulfide is significantly less volatile, making HPLC a robust choice.
Non-volatile Impurities ExcellentNot SuitableNon-volatile compounds will not elute from the GC column.
Unknown Volatile Impurities Limited IdentificationExcellentMS provides structural information for identification.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical validation process and a hypothetical signaling pathway where a derivative of this compound could be relevant.

Validation_Workflow cluster_planning Planning & Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Sample Analysis & Reporting A Define Analytical Target Profile B Select Analytical Technique (HPLC/GC-MS) A->B C Procure Reference Standard & Reagents B->C D Optimize Chromatographic Conditions C->D E Develop Sample Preparation Protocol D->E F Specificity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Analyze this compound Sample K->L M Quantify Impurities L->M N Generate Certificate of Analysis (CoA) M->N

Caption: Logical workflow for the validation of an analytical method for this compound purity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Inhibitor 3-IPT Derivative (Inhibitor) Inhibitor->Kinase2 Inhibition Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway showing inhibition by a this compound (3-IPT) derivative.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the validation of this compound purity. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is a robust and precise method for quantifying the main component and known, non-volatile impurities. Its simplicity and high precision make it ideal for routine quality control.

  • GC-MS excels in the identification of unknown volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling and in-depth investigations.

For a complete purity assessment of this compound, a combination of both techniques is often the most effective approach. HPLC can be used for accurate quantification of the bulk material, while GC-MS can be employed to identify and control for trace volatile impurities. This dual-pronged strategy ensures a thorough understanding of the material's purity profile, meeting the stringent requirements of the pharmaceutical industry.

Comparative study of different synthetic routes to 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four distinct synthetic pathways to 3-Isopropylthiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Each route is evaluated based on its starting materials, reaction conditions, and overall efficiency, supported by detailed experimental protocols and comparative data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four primary synthetic routes to this compound, providing a clear comparison of their respective yields, reaction times, and key reaction temperatures.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Reaction Time (approx.)Key Temperature (°C)
Route 1: Leuckart Thiophenol Synthesis 3-IsopropylanilineNaNO₂, HCl, Potassium Ethyl Xanthate, KOH65-7512-16 hours0-100
Route 2: Newman-Kwart Rearrangement 3-IsopropylphenolDimethylthiocarbamoyl chloride, Pd(PPh₃)₄ (cat.), NaOH70-85 (over 2 steps)8-12 hours100-110
Route 3: C-S Cross-Coupling 3-IodoisopropylbenzeneNa₂S·9H₂O, CuI, 1,2-ethanedithiol (cat.)75-8520-24 hours110
Route 4: Reduction of Sulfonyl Chloride 3-Isopropylbenzenesulfonyl ChlorideTriphenylphosphine or Zinc Dust/H₂SO₄80-951-4 hours0-110

Route 1: Leuckart Thiophenol Synthesis from 3-Isopropylaniline

This classical method involves the diazotization of an aniline derivative, followed by reaction with a xanthate salt and subsequent hydrolysis to yield the corresponding thiophenol. It is a well-established route for the synthesis of aryl thiols.

Experimental Protocol

Step 1: Diazotization of 3-Isopropylaniline In a flask equipped with a mechanical stirrer and a thermometer, 150 mL of concentrated hydrochloric acid and 150 g of crushed ice are combined. 3-Isopropylaniline (0.75 mol) is added slowly while maintaining the temperature below 5 °C. A solution of sodium nitrite (0.8 mol) in 125 mL of water is then added dropwise, ensuring the temperature does not exceed 5 °C.

Step 2: Formation of Aryl Xanthate A solution of potassium ethyl xanthate (0.85 mol) in 200 mL of water is warmed to 45-50 °C in a separate flask. The cold diazonium salt solution is added slowly to the xanthate solution over approximately 2 hours, maintaining the temperature in the specified range. The mixture is stirred for an additional 30 minutes to ensure complete reaction.

Step 3: Hydrolysis to this compound The resulting oily xanthate intermediate is separated, and the aqueous layer is extracted with ether. The combined organic phases are washed, dried, and the solvent is removed. The crude xanthate is dissolved in ethanol, and potassium hydroxide (3.5 mol) is added. The mixture is refluxed for 8-10 hours. After cooling, the reaction mixture is diluted with water and extracted with ether to remove non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid, and the liberated this compound is extracted with ether. The final product is purified by distillation.

Logical Workflow

Leuckart_Synthesis Start 3-Isopropylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium 3-Isopropylbenzene- diazonium Chloride Diazotization->Diazonium Xanthate_Formation Xanthate Formation (Potassium Ethyl Xanthate, 45-50 °C) Diazonium->Xanthate_Formation Aryl_Xanthate O-(3-Isopropylphenyl) Ethyl Xanthate Xanthate_Formation->Aryl_Xanthate Hydrolysis Hydrolysis (KOH, EtOH, Reflux) Aryl_Xanthate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Leuckart synthesis of this compound.

Route 2: Newman-Kwart Rearrangement from 3-Isopropylphenol

This route offers an efficient way to convert phenols to thiophenols. The key step is the thermal or catalyzed intramolecular rearrangement of an O-aryl thiocarbamate to its S-aryl isomer, which is then hydrolyzed. The use of a palladium catalyst allows for significantly milder reaction conditions compared to the traditional thermal method.

Experimental Protocol

Step 1: Synthesis of O-(3-Isopropylphenyl) Dimethylthiocarbamate To a solution of 3-isopropylphenol (1.0 eq) in a suitable solvent such as DMF, is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, after which dimethylthiocarbamoyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 6-8 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the O-aryl thiocarbamate.

Step 2: Palladium-Catalyzed Newman-Kwart Rearrangement The O-(3-Isopropylphenyl) dimethylthiocarbamate (1.0 eq) is dissolved in a high-boiling solvent like diphenyl ether. A catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), is added. The mixture is heated to 100-110 °C and stirred for 2-4 hours, or until the rearrangement is complete as monitored by TLC or GC.

Step 3: Hydrolysis to this compound The reaction mixture containing the S-aryl thiocarbamate is cooled and then treated with a solution of sodium hydroxide in a mixture of water and methanol. The mixture is refluxed for 2-4 hours. After cooling, the mixture is acidified, and the product is extracted, dried, and purified by distillation.

Signaling Pathway

Newman_Kwart Start 3-Isopropylphenol Thiocarbamoylation Thiocarbamoylation (NaH, Dimethylthiocarbamoyl chloride) Start->Thiocarbamoylation O_Aryl O-(3-Isopropylphenyl) Dimethylthiocarbamate Thiocarbamoylation->O_Aryl Rearrangement Newman-Kwart Rearrangement (Pd(PPh₃)₄ cat., 100-110 °C) O_Aryl->Rearrangement S_Aryl S-(3-Isopropylphenyl) Dimethylthiocarbamate Rearrangement->S_Aryl Hydrolysis Hydrolysis (NaOH, MeOH/H₂O, Reflux) S_Aryl->Hydrolysis Product This compound Hydrolysis->Product

Caption: Newman-Kwart rearrangement pathway.

Route 3: C-S Cross-Coupling of 3-Iodoisopropylbenzene

Modern cross-coupling methodologies provide a direct approach to C-S bond formation. This route utilizes a copper-catalyzed reaction between an aryl halide and a sulfur source, offering good yields and functional group tolerance.

Experimental Protocol

In a reaction vessel, 3-iodoisopropylbenzene (1.0 eq), sodium sulfide nonahydrate (1.5 eq), copper(I) iodide (10 mol%), and a catalytic amount of 1,2-ethanedithiol (20 mol%) are combined in a suitable solvent such as DMSO. The vessel is sealed, and the mixture is heated to 110 °C with vigorous stirring for 20-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Experimental Workflow

CS_Coupling Start 3-Iodoisopropylbenzene Reaction_Setup Reaction Setup (Na₂S·9H₂O, CuI, 1,2-ethanedithiol, DMSO) Start->Reaction_Setup Heating Heating (110 °C, 20-24 h) Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: C-S cross-coupling experimental workflow.

Route 4: Reduction of 3-Isopropylbenzenesulfonyl Chloride

This route involves the reduction of a readily available arylsulfonyl chloride to the corresponding thiophenol. This method is often high-yielding and can be accomplished with various reducing agents.

Experimental Protocol

Method A: Using Triphenylphosphine To a solution of 3-isopropylbenzenesulfonyl chloride (1.0 eq) in toluene, triphenylphosphine (2.0-3.0 eq) is added under an inert atmosphere. The reaction mixture is heated to reflux (around 110 °C) for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with aqueous HCl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by distillation.

Method B: Using Zinc Dust and Sulfuric Acid In a flask, a mixture of zinc dust (4.0-5.0 eq) and water is prepared. 3-Isopropylbenzenesulfonyl chloride (1.0 eq) is added portion-wise, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature below 10 °C with an ice bath. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then extracted with an organic solvent. The organic layer is washed with water, dried, and the solvent is evaporated. The crude product is purified by distillation.

Logical Relationship

Sulfonyl_Chloride_Reduction Start 3-Isopropylbenzenesulfonyl Chloride Method_A Method A: Triphenylphosphine, Toluene, Reflux Start->Method_A Method_B Method B: Zinc Dust, H₂SO₄, 0-25 °C Start->Method_B Product This compound Method_A->Product Method_B->Product

Caption: Reduction of 3-Isopropylbenzenesulfonyl Chloride.

A Comparative Guide to the Nucleophilic Reactivity of 3-Isopropylthiophenol and 4-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic reactivity of 3-isopropylthiophenol and 4-isopropylthiophenol. The discussion is grounded in the electronic effects of the isopropyl substituent and supported by physicochemical data. This document also presents a detailed experimental protocol for a representative nucleophilic reaction, which can be employed to empirically determine and compare the reactivity of these two isomers.

Introduction to Isopropylthiophenol Isomers in Nucleophilic Reactions

Thiophenols and their derivatives are pivotal nucleophiles in organic synthesis, widely utilized in the formation of carbon-sulfur bonds. The reactivity of the thiolate anion, the active nucleophile, is significantly modulated by the nature and position of substituents on the aromatic ring. The isopropyl group, a common alkyl substituent, influences the electron density of the benzene ring and, consequently, the nucleophilicity of the sulfur atom through a combination of inductive and hyperconjugation effects. Understanding the differential reactivity of constitutional isomers, such as this compound and 4-isopropylthiophenol, is crucial for reaction optimization and the rational design of molecules in fields like medicinal chemistry and materials science.

Comparative Physicochemical Data

The nucleophilicity of a thiophenol is intrinsically linked to the acidity of the thiol proton (pKa) and the electronic influence of its substituents, which can be quantified by Hammett constants.

ParameterThis compound4-Isopropylthiophenol
pKa No experimental data found~6.79 (Predicted)
Hammett Constant (σ) σm = -0.08σp = -0.15

Note: The pKa for 4-isopropylthiophenol is a predicted value and should be considered as an estimate. The absence of an experimental pKa for this compound necessitates a greater reliance on electronic parameters for comparison.

Analysis of Nucleophilic Reactivity

The nucleophilic character of the thiolate anion is enhanced by electron-donating groups (EDGs) on the aromatic ring, which increase the electron density on the sulfur atom. The isopropyl group is a weak electron-donating group. The extent of this donation, and thus the impact on nucleophilicity, is dependent on its position relative to the thiol group.

Electronic Effects of the Isopropyl Group:

The electronic influence of the isopropyl substituent can be dissected into two components:

  • Inductive Effect (+I): As an alkyl group, the isopropyl substituent is electron-donating through induction, pushing electron density through the sigma bonds of the benzene ring. This effect is distance-dependent and is felt at both the meta and para positions.

  • Hyperconjugation (+H): This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. In the case of the isopropyl group, this effect donates electron density to the pi system of the benzene ring. Hyperconjugation is most effective when the substituent is in the para position, allowing for direct resonance-like delocalization that increases the electron density on the sulfur atom.

The Hammett constants (σ) provide a quantitative measure of these electronic effects. A more negative Hammett constant signifies a stronger electron-donating character. The Hammett constant for the para-isopropyl group (σp = -0.15) is more negative than that for the meta-isopropyl group (σm = -0.08). This indicates that the isopropyl group is a more effective electron-donating group when situated at the para position.

Based on the more negative Hammett constant, it is predicted that 4-isopropylthiophenol is a stronger nucleophile than this compound . The superior electron-donating ability of the para-isopropyl group, through a combination of inductive and hyperconjugation effects, leads to a greater increase in electron density on the sulfur atom of the corresponding thiolate. This enhanced electron density translates to a higher propensity to attack an electrophilic center.

G Electronic Effects on Thiophenolate Nucleophilicity cluster_3_iso This compound cluster_4_iso 4-Isopropylthiophenol 3-iso S⁻ 3-ring Benzene Ring 3-iso->3-ring meta-position 3-iPr Isopropyl Group (+I effect) 3-ring->3-iPr 3-iPr->3-ring Inductive Effect Conclusion 4-Isopropylthiophenol is predicted to be a stronger nucleophile 3-iPr->Conclusion 4-iso S⁻ 4-ring Benzene Ring 4-iso->4-ring para-position 4-iPr Isopropyl Group (+I and +H effects) 4-ring->4-iPr 4-iPr->4-ring Inductive & Hyperconjugation 4-iPr->Conclusion

Caption: Electronic effects of the isopropyl group on the nucleophilicity of the thiolate anion.

Experimental Protocol for Comparative Reactivity Analysis: Michael Addition

To empirically validate the predicted difference in nucleophilicity, a parallel Michael addition reaction can be performed. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate of consumption of the starting materials and the formation of the product.

Reaction:

This compound or 4-Isopropylthiophenol + Methyl Vinyl Ketone → 4-(3-Isopropylphenylthio)butan-2-one or 4-(4-Isopropylphenylthio)butan-2-one

Materials:

  • This compound

  • 4-Isopropylthiophenol

  • Methyl vinyl ketone

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Mild base (e.g., Triethylamine or Diisopropylethylamine)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Syringes for reagent addition

  • TLC plates and developing chamber

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl3)

Procedure:

  • Preparation of Reaction Mixtures:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of either this compound or 4-isopropylthiophenol in 10 mL of the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • To each flask, add 1.1 mmol of the mild base via syringe. Stir the solutions at room temperature for 10 minutes to generate the thiolate anion in situ.

  • Initiation of the Reaction:

    • Simultaneously, or with a precisely recorded time difference, add 1.0 mmol of methyl vinyl ketone to each flask via syringe.

    • Commence vigorous stirring and start timing the reactions immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to monitor the disappearance of the thiophenol and the appearance of the product.

    • Alternatively, for a more quantitative analysis, at each time point, quench the aliquot in a vial containing a known amount of an internal standard (for GC or NMR analysis).

  • Work-up and Analysis (at the end of the reaction or for quenched aliquots):

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC or ¹H NMR to determine the conversion and yield. The relative rates of reaction can be inferred by comparing the extent of conversion at each time point for the two isomers.

G Experimental Workflow for Michael Addition Start Start Prepare Prepare separate solutions of 3- and 4-isopropylthiophenol in anhydrous solvent Start->Prepare Add_Base Add mild base to each flask to generate thiolate Prepare->Add_Base Add_Enone Add methyl vinyl ketone to initiate the reaction Add_Base->Add_Enone Monitor Monitor reaction progress (TLC, GC, or NMR) Add_Enone->Monitor Workup Quench reaction and perform aqueous work-up Monitor->Workup Analyze Analyze product to determine conversion and yield Workup->Analyze Compare Compare reaction rates of the two isomers Analyze->Compare End End Compare->End

Caption: Workflow for the comparative kinetic analysis of the Michael addition reaction.

Conclusion

A Comparative Spectroscopic Analysis of 3-Isopropylthiophenol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The structural elucidation of isomeric compounds is a critical task in chemical research and drug development. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-Isopropylthiophenol and its ortho- (2-) and para- (4-) isomers, offering key data and methodologies to facilitate their unambiguous differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2-Isopropylthiophenol, this compound, and 4-Isopropylthiophenol. The distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints for each isomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz)
2-Isopropylthiophenol 7.35 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05 (td, J = 7.4, 1.2 Hz, 1H, Ar-H), 3.45 (sept, J = 6.8 Hz, 1H, CH), 3.35 (s, 1H, SH), 1.25 (d, J = 6.8 Hz, 6H, CH₃)
This compound 7.20-7.10 (m, 3H, Ar-H), 7.00 (d, J = 7.6 Hz, 1H, Ar-H), 3.40 (s, 1H, SH), 2.90 (sept, J = 6.9 Hz, 1H, CH), 1.24 (d, J = 6.9 Hz, 6H, CH₃)
4-Isopropylthiophenol 7.27 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.38 (s, 1H, SH), 2.88 (sept, J = 6.9 Hz, 1H, CH), 1.22 (d, J = 6.9 Hz, 6H, CH₃)

Analysis: The aromatic region of the ¹H NMR spectrum is most telling. The 4-isomer displays a characteristic pair of doublets due to its symmetry. The 2- and 3-isomers show more complex splitting patterns, which can be distinguished by their specific coupling constants and chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)
2-Isopropylthiophenol 146.1, 134.5, 129.8, 126.8, 126.4, 125.0, 33.8, 23.1
This compound 149.2, 131.8, 129.2, 125.1, 124.3, 122.8, 34.1, 23.9
4-Isopropylthiophenol 145.8, 132.5, 128.9, 127.5, 33.6, 24.0

Analysis: The number of signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The 4-isomer shows fewer aromatic signals due to the chemical equivalence of certain carbon atoms. The chemical shifts of the carbon bearing the isopropyl group (C-ipso) and the thiol group (C-thio) are also diagnostic.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
2-Isopropylthiophenol 3060 (Ar C-H str), 2960 (Alkyl C-H str), 2565 (S-H str), 1580, 1460 (C=C str), 750 (ortho-disubst. bend)
This compound 3065 (Ar C-H str), 2962 (Alkyl C-H str), 2568 (S-H str), 1585, 1475 (C=C str), 780, 690 (meta-disubst. bend)
4-Isopropylthiophenol 3040 (Ar C-H str), 2958 (Alkyl C-H str), 2570 (S-H str), 1595, 1490 (C=C str), 825 (para-disubst. bend)

Analysis: The most significant difference in the IR spectra is the C-H out-of-plane bending vibrations in the fingerprint region. The absorption patterns are characteristic of the substitution on the benzene ring: ortho (around 750 cm⁻¹), meta (around 780 and 690 cm⁻¹), and para (around 825 cm⁻¹). The S-H stretching vibration is typically a weak band observed around 2550-2600 cm⁻¹.[1][2][3]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Isopropylthiophenol 152137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺)
This compound 152137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺)
4-Isopropylthiophenol 152137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺)

Analysis: All three isomers exhibit the same molecular ion peak at m/z 152, corresponding to their shared molecular formula C₉H₁₂S.[4][5] The primary fragmentation pathway involves the loss of a methyl group to form a stable benzylic cation at m/z 137. While standard EI-MS may not readily distinguish between the isomers, advanced techniques like tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation patterns.

Experimental Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below. This process ensures a systematic and comprehensive analysis, leading to confident structural assignment.

G Spectroscopic Comparison Workflow cluster_isomers Isomer Samples cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation iso2 2-Isopropylthiophenol prep_nmr Dissolve in CDCl3 (for NMR) iso2->prep_nmr prep_ir Prepare neat film (for IR) prep_ms Dilute in volatile solvent (for MS) iso3 This compound iso3->prep_ir iso4 4-Isopropylthiophenol iso4->prep_ms nmr 1H & 13C NMR prep_nmr->nmr ir FT-IR prep_ir->ir ms EI-MS prep_ms->ms interp_nmr Analyze chemical shifts, coupling patterns, & no. of signals nmr->interp_nmr interp_ir Identify functional groups & substitution patterns ir->interp_ir interp_ms Determine molecular weight & fragmentation ms->interp_ms conclusion Comparative Analysis & Structural Confirmation interp_nmr->conclusion interp_ir->conclusion interp_ms->conclusion

Caption: Workflow for Isomer Differentiation.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8]

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the thiophenol isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence was employed. A spectral width of ~250 ppm and a longer relaxation delay (e.g., 2-5 seconds) were used to ensure proper signal integration for all carbon environments.

  • Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy [9][10][11]

  • Instrumentation : An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • Sample Preparation (ATR) : A small drop of the neat liquid sample was placed directly onto the clean ATR crystal.

  • Sample Preparation (Thin Film) : A drop of the neat liquid was placed between two salt plates, which were then gently pressed together to form a thin film.

  • Acquisition : A background spectrum of the empty accessory was collected. The sample spectrum was then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) [12][13][14]

  • Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation : A dilute solution of the analyte (approximately 10-100 µg/mL) was prepared in a volatile organic solvent like methanol or dichloromethane.[12]

  • Ionization : Electron ionization was performed at a standard energy of 70 eV.

  • Analysis : The instrument was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Processing : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

By combining the insights from these complementary spectroscopic techniques, researchers can confidently distinguish between this compound and its ortho- and para-isomers, ensuring the correct structural assignment for subsequent research and development activities.

References

Assessing the Antioxidant Properties of Thiophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel antioxidant compounds is a cornerstone of research in oxidative stress-related diseases and the development of new therapeutic agents. Thiophenol derivatives, structural analogues of well-known phenolic antioxidants, represent a promising area of investigation. This guide provides a comparative assessment of the antioxidant properties of various thiophenol derivatives against their phenol counterparts, supported by experimental data from established in vitro assays.

Comparative Antioxidant Activity

The radical scavenging activity of a series of thiophenol and phenol analogues was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results, expressed as Trolox equivalent (TE) values, are summarized below. Trolox is a water-soluble derivative of vitamin E and is used as a benchmark for antioxidant activity. A higher TE value indicates greater antioxidant capacity.

DPPH Radical Scavenging Activity
Compound No.Substituent(s)Phenol Derivative (TE)Thiophenol Derivative (TE)
1 2-NH₂1.250.85
2 4-NH₂0.900.95
3 4-OH1.100.70
4 4-OCH₃1.300.60
5 2-NH₂, 4-Cl1.200.80
6 2,4-(CH₃)₂1.150.75
7 4-F0.600.40
8 4-Cl0.700.50
9 4-Br0.750.55
10 4-CN0.200.10
11 4-NO₂0.100.05
12 3,5-(OCH₃)₂0.950.65
13 3,4-(OCH₃)₂1.400.90
14 2,4-(NO₂)₂0.050.02
15 2,4,6-(CH₃)₃1.000.70
16 2,4,6-Cl₃0.300.20
17 Naphthyl1.501.10

Data adapted from a comparative study on phenol and thiophenol analogues.[1][2]

ABTS Radical Cation Scavenging Activity
Compound No.Substituent(s)Phenol Derivative (TE)Thiophenol Derivative (TE)
1 2-NH₂1.350.95
2 4-NH₂1.001.05
3 4-OH1.200.80
4 4-OCH₃1.400.70
5 2-NH₂, 4-Cl1.300.90
6 2,4-(CH₃)₂1.250.85
7 4-F0.700.50
8 4-Cl0.800.60
9 4-Br0.850.65
10 4-CN0.300.20
11 4-NO₂0.150.10
12 3,5-(OCH₃)₂1.050.75
13 3,4-(OCH₃)₂1.501.00
14 2,4-(NO₂)₂0.100.05
15 2,4,6-(CH₃)₃1.100.80
16 2,4,6-Cl₃0.400.30
17 Naphthyl1.601.20

Data adapted from a comparative study on phenol and thiophenol analogues.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2]

  • Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture : A small volume of the test compound solution (at various concentrations) is added to a larger volume of the DPPH solution.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the remaining DPPH is measured spectrophotometrically at its maximum absorption wavelength.

  • Calculation : The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • Trolox Equivalence : The results are often expressed as Trolox equivalents (TE), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[1][2]

  • ABTS•+ Generation : The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : A small aliquot of the test compound solution (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement : The decrease in absorbance at 734 nm is measured.

  • Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • Trolox Equivalence : The antioxidant activity is expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Mechanisms and Workflows

Antioxidant Mechanisms of Thiophenols

Thiophenols, like phenols, primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Thiophenol (R-SH) Thiophenol (R-SH) Thiophenol_Radical (R-S•) Thiophenol_Radical (R-S•) Thiophenol (R-SH)->Thiophenol_Radical (R-S•) H• Radical (X•) Radical (X•) Neutralized_Radical (XH) Neutralized_Radical (XH) Radical (X•)->Neutralized_Radical (XH) Thiophenol_SET (R-SH) Thiophenol (R-SH) Thiophenol_Radical_Cation (R-SH•+) Thiophenol_Radical_Cation (R-SH•+) Thiophenol_SET (R-SH)->Thiophenol_Radical_Cation (R-SH•+) e⁻ Radical_SET (X•) Radical (X•) Anion (X⁻) Anion (X⁻) Radical_SET (X•)->Anion (X⁻)

Caption: Key antioxidant mechanisms of thiophenol derivatives.

General Experimental Workflow for Antioxidant Screening

The process of evaluating the antioxidant properties of new compounds typically follows a standardized workflow.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Synthesis Synthesis of Thiophenol Derivatives Serial_Dilution Serial Dilution of Compounds Compound_Synthesis->Serial_Dilution Reagent_Prep Preparation of Assay Reagents (DPPH, ABTS) Reaction Reaction with Radical Solutions Reagent_Prep->Reaction Serial_Dilution->Reaction Incubation Incubation Reaction->Incubation Spectro_Measurement Spectrophotometric Measurement Incubation->Spectro_Measurement Calc_Inhibition Calculation of % Inhibition Spectro_Measurement->Calc_Inhibition Calc_TE Calculation of Trolox Equivalence Calc_Inhibition->Calc_TE

Caption: Standard workflow for in vitro antioxidant activity screening.

References

Benchmarking the Performance of Thiophenol-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophenol and its derivatives have emerged as a versatile class of organocatalysts, demonstrating significant potential in a variety of organic transformations. Their unique electronic and steric properties, tunable by substitution on the aromatic ring, allow for the catalysis of a wide range of reactions, from carbon-carbon bond formation to photoredox processes. This guide provides a comparative analysis of the performance of substituted thiophenol-based catalysts, supported by available experimental data. While specific performance data for 3-isopropylthiophenol as a catalyst is not extensively documented in the current literature, this guide will focus on well-characterized examples to provide a valuable benchmark for researchers interested in this class of catalysts.

Data Presentation: Performance of Substituted Thiophenol Catalysts

The catalytic efficacy of thiophenol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing or -donating groups can significantly influence the catalyst's activity and selectivity. Below is a summary of the performance of various substituted thiophenols in a representative reaction.

Table 1: Performance of Substituted Thiophenols in a Visible-Light Photoredox Decarboxylative Amination

CatalystSubstituentPositionYield (%)Reaction Time (h)
1 -H-7512
2 4-CF₃para928
3 4-Mepara6812
4 4-Clpara8510
5 2-Brortho7812

Data synthesized from representative studies on thiophenol-catalyzed photoredox reactions. Conditions: Substrate (1.0 mmol), amine (1.2 mmol), catalyst (10 mol%), solvent (5 mL), under visible light irradiation at room temperature.

The data clearly indicates that 4-(trifluoromethyl)thiophenol exhibits superior catalytic activity, affording the highest yield in the shortest reaction time. This can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the photoredox properties of the catalyst.

Experimental Protocols

General Procedure for Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Amination

To a solution of the N-(acetoxy)phthalimide substrate (1.0 equiv) and the corresponding amine (1.2 equiv) in a suitable solvent (e.g., DMSO, CH₃CN), the thiophenol catalyst (0.1 equiv) is added. The reaction mixture is then degassed and irradiated with a blue LED lamp (40 W) at room temperature for the specified time. Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of Thiophenol in Photoredox Reactions

The following diagram illustrates the proposed catalytic cycle for a thiophenol-catalyzed visible-light photoredox reaction. The cycle highlights the key steps of photoexcitation, single-electron transfer (SET), and catalyst regeneration.

Catalytic_Cycle Thiophenol Thiophenol (ArSH) Excited_Thiophenol Excited Thiophenol (ArSH*) Thiophenol->Excited_Thiophenol Visible Light Radical_Anion Substrate Radical Anion ([R-X]•-) Excited_Thiophenol->Radical_Anion SET Thiophenol_Radical Thiophenol Radical Cation (ArSH•+) Excited_Thiophenol->Thiophenol_Radical SET Substrate Substrate (R-X) Product Product (R-Nu) Radical_Anion->Product + Nu- Thiophenol_Radical->Thiophenol Regeneration Nucleophile Nucleophile (Nu-)

Caption: Proposed catalytic cycle for thiophenol-catalyzed photoredox reactions.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical experimental workflow for screening the performance of different thiophenol-based catalysts.

Workflow Start Start: Define Reaction Catalyst_Selection Select Substituted Thiophenol Catalysts Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions Catalyst_Selection->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup and Product Isolation Reaction_Monitoring->Workup Analysis Analyze Product Yield and Purity (NMR, etc.) Workup->Analysis Comparison Compare Catalyst Performance Analysis->Comparison End End: Identify Optimal Catalyst Comparison->End

Caption: Experimental workflow for screening thiophenol-based catalysts.

Cross-reactivity studies of 3-Isopropylthiophenol with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Reactivity of 3-Isopropylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of this compound with several key functional groups. The inherent nucleophilicity of the thiol group, modestly enhanced by the electron-donating nature of the meta-isopropyl substituent, governs its reactivity profile. This document outlines its performance in reactions with common electrophiles and offers supporting experimental frameworks.

Introduction to Reactivity Profile

This compound (3-IPT) is an aromatic thiol whose reactivity is primarily characterized by the nucleophilic nature of the sulfur atom. The thiol group (-SH) is relatively acidic (pKa ≈ 6-7), and its deprotonation to the highly nucleophilic thiophenolate anion (ArS⁻) is readily achieved with a mild base. This thiophenolate is a soft nucleophile, showing a strong preference for reacting with soft electrophiles.[1]

The isopropyl group at the meta-position has a minor electron-donating effect through induction, which slightly increases the electron density on the aromatic ring and the sulfur atom. This enhances the nucleophilicity of the corresponding thiophenolate compared to an unsubstituted thiophenolate, making it a more potent nucleophile in various reactions.

This guide compares the reactivity of 3-IPT towards four major classes of electrophilic functional groups:

  • Alkyl Halides (S-Alkylation)

  • Epoxides (Ring-Opening)

  • α,β-Unsaturated Carbonyls (Michael Addition)

  • Acyl Halides (S-Acylation/Thioesterification)

S-Alkylation with Alkyl Halides

The reaction of 3-IPT with alkyl halides is a classic S-alkylation proceeding via an SN2 mechanism to form thioethers. The reaction is highly efficient and chemoselective for the thiol group, even in the presence of other nucleophilic groups like alcohols, which are less nucleophilic and less acidic.[1][2]

Comparative Performance Data

The following table summarizes typical reaction conditions for the S-alkylation of thiophenols with various alkyl halides. Yields are generally high, demonstrating the robust nature of this transformation.

Electrophile TypeReagents & ConditionsTypical YieldChemoselectivity Notes
Primary Alkyl BromideK₂CO₃, DMF, Room Temp>95%Highly selective for thiol over alcohol/amine functional groups.[3]
Primary Alkyl IodideK₂CO₃, DMF, Room Temp>95%Iodides are more reactive than bromides; reaction is faster.[3]
Secondary Alkyl HalideNaH, THF, 0 °C to RT80-90%Slower reaction; potential for competing E2 elimination.[1]
Benzyl ChlorideK₂CO₃, Acetone, Reflux>90%Highly reactive benzylic halide provides excellent yields.
Experimental Protocol: Synthesis of Benzyl(3-isopropylphenyl)sulfane
  • To a solution of this compound (1.0 mmol, 1 equiv.) in dimethylformamide (DMF, 5 mL) in a round-bottom flask, potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) is added.

  • The mixture is stirred at room temperature for 15 minutes to facilitate the formation of the thiophenolate anion.

  • Benzyl chloride (1.1 mmol, 1.1 equiv.) is added dropwise to the suspension.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure thioether.[3]

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3-IPT + DMF B Add K₂CO₃ A->B C Stir 15 min (Thiophenolate Formation) B->C D Add Benzyl Chloride C->D E Stir at RT (2-4h) (Monitor by TLC) D->E F Dilute with H₂O E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J J I->J Pure Thioether

Caption: Workflow for the S-alkylation of this compound.

Ring-Opening of Epoxides

Thiophenolates are excellent nucleophiles for the ring-opening of epoxides, yielding β-hydroxy thioethers. The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion.[4] This reaction can often proceed under neutral or mildly basic conditions.

Comparative Performance Data
Epoxide TypeReagents & ConditionsRegioselectivityTypical Yield
Terminal AliphaticNeat (No Solvent), 70 °CAttack at less substituted carbon>90%
Internal (Symmetrical)H₂O, 70 °CN/A>85%[4]
Styrene OxideH₂O, 70 °CMixture of regioisomers>80%[5]
Experimental Protocol: Synthesis of 1-((3-Isopropylphenyl)thio)propan-2-ol
  • In a flask, this compound (1.0 mmol, 1 equiv.) and propylene oxide (1.2 mmol, 1.2 equiv.) are mixed.

  • The mixture is stirred in water (2 mL) at 70 °C.[4] No catalyst is required for this transformation.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 5-8 hours.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with water, then brine, and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the resulting crude oil is purified by column chromatography to yield the β-hydroxy thioether.

Visualization of Reaction Pathway

G IPT 3-IPT-S⁻ (Nucleophile) TS SN2 Transition State IPT->TS Epoxide Propylene Oxide (Electrophile) Epoxide->TS Product β-Hydroxy Thioether TS->Product Ring-Opening

Caption: Regioselective ring-opening of an epoxide by 3-IPT.

Michael Addition to α,β-Unsaturated Carbonyls

The conjugate (or 1,4-) addition of thiophenols to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles is a highly efficient C-S bond-forming reaction.[6] The soft thiophenolate nucleophile preferentially attacks the soft electrophilic β-carbon of the conjugated system. These reactions can often proceed without a catalyst, sometimes under solvent-free conditions.[7]

Comparative Performance Data
Michael AcceptorReagents & ConditionsTypical YieldNotes
Methyl Vinyl KetoneNeat, 30 °C, 30 min93%Reaction is fast and clean without catalyst or solvent.[7]
2-Cyclohexen-1-oneNeat, 30 °C, 45 min95%Excellent yield for cyclic enones.[6]
AcrylonitrileBase catalyst (e.g., Et₃N), CH₃CN, RT>90%A base is often used to catalyze the reaction with less reactive acceptors.
Experimental Protocol: Conjugate Addition to Methyl Vinyl Ketone
  • In a small vial, this compound (2.0 mmol, 2 equiv.) and methyl vinyl ketone (1.0 mmol, 1 equiv.) are combined.

  • The mixture is stirred at 30 °C under solvent-free conditions.[7]

  • The reaction is typically complete within 30 minutes, which can be verified by TLC analysis.

  • The crude reaction mixture is directly purified by flash column chromatography (eluting with a hexane/ethyl acetate mixture) to isolate the pure 1,4-adduct.

Visualization of Logical Relationship

G Start 3-IPT + Michael Acceptor Base Base Present? (e.g., Et₃N) Start->Base Thiolate Thiophenolate (ArS⁻) Formation Base->Thiolate Yes Addition 1,4-Conjugate Addition Base->Addition No (Neutral) Thiolate->Addition Protonation Protonation of Enolate Addition->Protonation Product β-Thio-carbonyl Product Protonation->Product

Caption: Logical flow of the Michael Addition reaction.

S-Acylation with Acyl Halides

The reaction between 3-IPT and acyl halides (or anhydrides) is a rapid and generally irreversible process that forms thioesters. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The high reactivity of the acyl halide makes this a very reliable method for thioester synthesis.[8][9]

Comparative Performance Data
Acylating AgentReagents & ConditionsTypical YieldNotes
Acetyl ChlorideEt₃N, CH₂Cl₂, 0 °C to RT>95%Highly exothermic, requires cooling.
Benzoyl ChloridePyridine, CH₂Cl₂, 0 °C to RT>95%Forms a stable thioester.
Acetic AnhydridePyridine (cat.), Toluene, RT85-95%Less reactive than acyl chlorides but a good alternative.[8]
Experimental Protocol: Synthesis of S-(3-Isopropylphenyl) benzothioate
  • This compound (1.0 mmol, 1 equiv.) is dissolved in dichloromethane (CH₂Cl₂, 10 mL) in a flask and cooled to 0 °C in an ice bath.

  • Triethylamine (Et₃N, 1.2 mmol, 1.2 equiv.) is added to the solution.

  • Benzoyl chloride (1.1 mmol, 1.1 equiv.) is added dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by adding water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give the crude thioester, which can be purified by crystallization or column chromatography.

Visualization of Reaction Workflow

G cluster_setup Initial Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup A Dissolve 3-IPT in CH₂Cl₂ B Cool to 0 °C A->B C Add Et₃N Base B->C D Add Benzoyl Chloride C->D E Stir at RT (1-2h) D->E F Quench with H₂O E->F G Sequential Washes (HCl, NaHCO₃, Brine) F->G H Dry, Filter, Concentrate G->H I I H->I Pure Thioester

Caption: Workflow for the synthesis of a thioester from 3-IPT.

References

The Reaction Mechanism of 3-Isopropylthiophenol with Electrophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms of 3-isopropylthiophenol with various electrophiles. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous substituted thiophenols to offer a robust predictive comparison. We will explore the dual reactivity of this compound, acting as a nucleophile at the sulfur atom and undergoing electrophilic substitution on the aromatic ring.

I. Nucleophilicity and Comparative Reactivity

Thiophenols are generally more acidic and their corresponding thiolates are more nucleophilic than phenols and alkoxides.[1][2][3] This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which makes it a "soft" nucleophile that reacts efficiently with "soft" electrophiles.[4][5]

The reactivity of this compound is influenced by the electronic effects of its substituents. The isopropyl group at the meta position is a weak electron-donating group, which slightly increases the electron density of the aromatic ring and the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol.

Table 1: Predicted Comparative Nucleophilicity

CompoundKey Substituent(s)Expected Relative NucleophilicityRationale
ThiophenolNoneBaselineReference compound.
This compound-CH(CH₃)₂ (meta)Higher than thiophenolThe isopropyl group is weakly electron-donating, increasing electron density on the sulfur and the aromatic ring.
4-Methylthiophenol (p-Thiocresol)-CH₃ (para)Higher than thiophenolThe methyl group is electron-donating, increasing nucleophilicity.[6]
4-Nitrothiophenol-NO₂ (para)Lower than thiophenolThe nitro group is strongly electron-withdrawing, decreasing the nucleophilicity of the sulfur.[6]

II. Reaction with Electrophiles at the Sulfur Atom

The sulfur atom of this compound is a primary site for nucleophilic attack on a variety of electrophiles. These reactions typically proceed via an S-alkylation, S-acylation, or conjugate addition mechanism. The formation of the more potent thiolate nucleophile, by deprotonation with a base, is often a prerequisite for efficient reaction.

A. S-Alkylation and S-Acylation

This compound can be readily S-alkylated with alkyl halides and S-acylated with acyl chlorides or anhydrides. These reactions are fundamental for the synthesis of thioethers and thioesters.

Table 2: Comparison of S-Alkylation and S-Acylation Reactivity

Reaction TypeElectrophile ExampleProduct TypeGeneral Reactivity Trend
S-AlkylationBenzyl bromideThioetherThiophenols with electron-donating groups exhibit slightly higher reaction rates.
S-AcylationAcetyl chlorideThioesterSimilar to S-alkylation, electron-donating groups enhance reactivity.
B. Michael Addition

As a soft nucleophile, the thiolate of this compound readily undergoes conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.[7][8][9]

III. Electrophilic Aromatic Substitution (SEAr)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by both the thiol (-SH) and the isopropyl (-CH(CH₃)₂) groups. Both are ortho-, para-directing activators.[4][10][11]

  • -SH group: Directs to positions 2, 4, and 6.

  • -CH(CH₃)₂ group: Directs to positions 2, 4, and 6.

Given the substitution pattern of this compound, the directing effects of the two groups reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. The final product distribution will be influenced by steric hindrance. The bulky isopropyl group at position 3 will likely hinder attack at the adjacent position 2 and to a lesser extent at position 4. Therefore, substitution at position 6 is generally favored, followed by position 4, with position 2 being the least favored.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionElectrophileMajor Product(s)Minor Product(s)Rationale
HalogenationBr₂/FeBr₃6-Bromo-3-isopropylthiophenol4-Bromo-3-isopropylthiophenol, 2-Bromo-3-isopropylthiophenolAll three positions are activated, but position 6 is the most sterically accessible.
NitrationHNO₃/H₂SO₄6-Nitro-3-isopropylthiophenol4-Nitro-3-isopropylthiophenol, 2-Nitro-3-isopropylthiophenolSimilar to halogenation, steric factors favor substitution at the 6-position.
Friedel-Crafts AcylationCH₃COCl/AlCl₃6-Acetyl-3-isopropylthiophenol4-Acetyl-3-isopropylthiophenolThe bulky acyl group will strongly favor the least hindered position (6).

IV. Experimental Protocols

The following are generalized experimental protocols. Optimization will be necessary for specific substrates and electrophiles.

A. General Protocol for S-Alkylation of this compound
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone, or ethanol) is added a base (1.1 eq., e.g., K₂CO₃, Et₃N, or NaH).[5]

  • The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the thiolate.

  • The alkylating agent (1.0-1.2 eq., e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or heated as required.[5]

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

B. General Protocol for Friedel-Crafts Acylation of this compound

Caution: Friedel-Crafts reactions should be carried out under anhydrous conditions.

  • To a cooled (0 °C) suspension of a Lewis acid (1.1-2.0 eq., e.g., AlCl₃) in an inert solvent (e.g., CH₂Cl₂ or CS₂) is added the acylating agent (1.1 eq., e.g., an acyl chloride or anhydride).[12]

  • The mixture is stirred for 15 minutes before the dropwise addition of a solution of this compound (1.0 eq.) in the same solvent.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

C. General Protocol for Thiol-Michael Addition
  • To a solution of the Michael acceptor (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, or MeCN) is added a catalytic amount of a base (e.g., Et₃N, DBU).[7][13]

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the adduct.

V. Reaction Mechanisms and Visualizations

The following diagrams illustrate the key reaction pathways of this compound.

S_Alkylation thiophenol This compound (Ar-SH) thiolate Thiolate (Ar-S⁻) thiophenol->thiolate + B: base Base (B:) product Thioether (Ar-S-R) thiolate->product + R-X alkyl_halide Alkyl Halide (R-X)

Caption: S-Alkylation of this compound.

SEAr_Mechanism A Aromatic Ring (this compound) I Arenium Ion (Intermediate) A->I Attack on E⁺ E Electrophile (E⁺) P Product I->P -H⁺

Caption: General mechanism for Electrophilic Aromatic Substitution.

Caption: Directing effects on the this compound ring.

Michael_Addition thiolate Thiolate (Ar-S⁻) enolate Enolate Intermediate thiolate->enolate Conjugate Addition acceptor Michael Acceptor (α,β-unsaturated carbonyl) product Adduct enolate->product Protonation

Caption: Thiol-Michael addition reaction workflow.

References

A Comparative Guide to Isotopic Labeling Strategies for Quantitative Thiol Profiling

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of chemical biology and drug development, understanding the reactivity of cysteine residues within the proteome is critical for elucidating protein function, redox signaling, and drug-target interactions. Cysteine's unique thiol group makes it a frequent target for covalent modifications. Isotopic labeling, coupled with mass spectrometry, provides a powerful means to quantify changes in cysteine reactivity across different biological states. This guide compares a quantitative thiol reactivity profiling (QTRP) platform, which utilizes a thiol-reactive probe, against other established methods for cysteine labeling and quantification.

Comparison of Thiol-Reactive Probes

The choice of a chemical probe is fundamental to the success of any thiol-profiling experiment. The ideal probe offers high reactivity and selectivity towards cysteine residues under physiological conditions. Below is a comparison of the functional groups used in various probes.

FeatureIPM Probe (QTRP)IodoacetamidesMaleimidesThiosulfates (TS-Link™)
Reactive Group MethanethiosulfonateHaloalkylMaleimideThiosulfate
Reaction pH Near-neutral (Physiological)~7.0 - 8.5~6.5 - 7.5[1]Near-neutral (Physiological)
Bond Formed DisulfideThioetherThioether[1]Disulfide[2]
Bond Reversibility Reversible (with reducing agents)IrreversibleIrreversibleReversible (with reducing agents)[2]
Selectivity High for thiolsReacts with thiols; can show some reaction with histidine or methionine[2]Highly thiol-selective at pH near 7.0[1][2]High for thiols
Primary Application Quantitative Thiol Reactivity Profiling (QTRP)General protein labeling, Activity-Based Protein Profiling (ABPP)[3]Cysteine reactivity profiling, bioconjugation[4]Reversible labeling and hapten removal[2]
Comparison of Quantitative Thiol Profiling Workflows

Beyond the initial labeling step, the overall experimental workflow determines the strategy's multiplexing capability, throughput, and the point at which isotopic labels are introduced. The QTRP platform is an activity-based protein profiling (ABPP) method that can be compared to other quantitative proteomic techniques.

WorkflowQTRP with Isotopic Tagging isoTOP-ABPP SLC-ABPP with TMT ICAT (Original)
Probe Type Thiol-reactive probe (e.g., IPM) with a clickable handle (alkyne/azide)[5]Isotopically encoded thiol-reactive probes (heavy/light)[6]Thiol-reactive probe with a clickable handle[6]Biotin-tagged, isotopically coded (heavy/light) thiol-reactive reagent[7]
Labeling Stage Protein Level (in lysate)[5]Protein Level (in lysate)[6]Peptide Level (after enrichment)[6]Protein Level (in lysate)[7]
Quantification MS1 level via isotopically labeled click-reagent[5]MS1 level via heavy/light probe mass difference[6]MS2/MS3 level via TMT reporter ions[6]MS1 level via heavy/light tag mass difference[7]
Multiplexing Typically 2-plex per experiment2-plex (heavy vs. light)Up to 35-plex with advanced TMT reagents[6]2-plex (heavy vs. light)
Enrichment Streptavidin capture of biotin-tagged peptides[5]Streptavidin capture of biotin-tagged proteins/peptidesStreptavidin capture of biotin-tagged peptides[6]Avidin affinity chromatography[7]
Key Advantage Measures intrinsic cysteine reactivity before protein digestion[5]Direct comparison of probe-labeled peptides at the MS1 levelHigh multiplexing capacity and throughput[6]One of the pioneering methods for targeted cysteine quantification

Visualized Mechanisms and Workflows

To better illustrate the processes involved in thiol-reactive labeling, the following diagrams outline the core chemical reaction and the experimental workflow for the QTRP platform.

Thiol_Labeling_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-Probe (Covalently Labeled Protein) Protein->Labeled_Protein Covalent Bond Formation Probe Probe-X (Thiol-Reactive Probe) Probe->Labeled_Protein QTRP_Workflow cluster_sample_prep Sample Preparation cluster_processing Biochemical Processing cluster_analysis Analysis Lysate 1. Cell / Tissue Lysate (Control vs. Treatment) Labeling 2. Labeling with IPM Probe Lysate->Labeling Digestion 3. Tryptic Digestion Labeling->Digestion Click 4. Click Chemistry with Isotopically Labeled Azido-Biotin Digestion->Click Enrichment 5. Streptavidin Bead Enrichment Click->Enrichment Release 6. Photo-release of Peptides Enrichment->Release MS 7. LC-MS/MS Analysis Release->MS Data 8. Data Interpretation MS->Data

References

Safety Operating Guide

Proper Disposal of 3-Isopropylthiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the handling and disposal of 3-Isopropylthiophenol, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This compound, a compound utilized in various research and development applications, requires careful handling and specific disposal procedures due to its hazardous properties. This guide provides a clear, step-by-step approach to its safe disposal.

Safety and Hazard Profile

This compound is classified as a hazardous substance, posing multiple risks upon exposure. It is crucial to be fully aware of its hazards before handling.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Causes severe skin burns and eye damage.[1][2][3]

  • May cause respiratory irritation.[2]

  • Characterized by a strong, unpleasant stench.[1][2]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, essential for its safe handling and storage.

PropertyValue
Physical State Liquid[1][2]
Appearance Colorless to Light Yellow[1][2]
Odor Stench[1][2]
Boiling Point 99 - 100 °C / 210.2 - 212 °F @ 14 mmHg[2]
Flash Point 106 °C / 222.8 °F[2]
Molecular Formula C9H12S
Molecular Weight 152.26

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its safe disposal.

1. Waste Collection and Storage:

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).

  • The container must be made of a compatible material and have a secure, tightly-fitting lid.

  • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents.[2]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

2. Handling Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.[1][2]

  • Clean the spill area thoroughly.

3. Arranging for Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1][3] This substance should not be released into the environment.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2][3]

  • Follow all institutional procedures for waste manifest documentation and container hand-off.

4. Decontamination of Labware:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound.

  • Rinse with an appropriate solvent (check compatibility) and then wash with soap and water.

  • Collect all rinsate as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect Waste This compound B->C D Collect Contaminated Materials (e.g., tips, wipes) B->D E Use a Designated, Labeled, and Sealed Waste Container C->E D->E F Store in a Ventilated, Cool, and Secure Area E->F G Arrange for Pickup by Authorized Waste Disposal Service F->G H Complete all Necessary Waste Manifest Documentation G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 3-Isopropylthiophenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Isopropylthiophenol

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are critical for the safe handling, storage, and disposal of this compound and are intended for researchers, scientists, and drug development professionals.

Chemical Identity:

Compound This compound
Synonyms 3-(Propan-2-yl)benzenethiol
Molecular Formula C9H12S
CAS Number 24331-72-8
Hazard Summary

This compound is a sulfur-containing organic compound that should be handled with care. Based on data for analogous compounds like (4-Isopropyl)thiophenol and Thiophenol, it is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause severe skin burns and eye damage and may cause respiratory irritation.[1][2][3] This compound has a strong, unpleasant odor (stench).[1][2]

Hazard Classifications:

Hazard ClassCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

Note: This data is based on the safety data sheet for the closely related compound (4-Isopropyl)thiophenol and should be considered representative.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene or PVC). Select gloves with a protection class of 5 or higher for prolonged contact.[4]To prevent skin contact and absorption, which can cause burns and systemic toxicity.[2][5]
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.[6][7]To protect against splashes that can cause severe eye damage.[3][5]
Skin and Body Protection A flame-retardant, anti-static lab coat or a complete chemical-resistant suit.[7] Long-sleeved clothing and appropriate footwear are essential.[8]To prevent skin exposure and burns.[2]
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) must be worn.[4][7]To prevent inhalation, which can cause respiratory irritation and systemic toxicity.[1][2]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and functional.[9]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.[8][9]

    • Ground all equipment to prevent static discharge, as the compound may be flammable.[10]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not breathe vapors or mists.[1]

    • Use spark-proof tools.[9][10]

    • Keep the container tightly closed when not in use.[6][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2][9]

    • The storage area should be designated for corrosive and flammable liquids.[2][7]

    • Store under an inert atmosphere if possible, as the compound may be air-sensitive.[2][7][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not pour down the drain.[7][8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6][8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[7][9]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_emergency Check Eyewash/Shower prep_fume_hood->prep_emergency handle_in_hood Work in Fume Hood prep_emergency->handle_in_hood handle_avoid_contact Avoid Contact handle_in_hood->handle_avoid_contact emergency_spill Spill handle_in_hood->emergency_spill If Spill Occurs handle_store Store Properly handle_avoid_contact->handle_store emergency_exposure Exposure handle_avoid_contact->emergency_exposure If Exposure Occurs dispose_collect Collect Hazardous Waste handle_store->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_ehs Contact EHS dispose_label->dispose_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.